molecular formula C30H46O3 B15566383 Dehydrotrametenolic Acid

Dehydrotrametenolic Acid

Número de catálogo: B15566383
Peso molecular: 454.7 g/mol
Clave InChI: QFPLAAZRZNKRRY-GIICLEHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Dehydrotrametenolic acid has been reported in Wolfiporia cocos with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLAAZRZNKRRY-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydrotrametenolic Acid: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and purification, and insights into its biological mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the fungus Poria cocos (Wolf) F.A. Wolf, also known as Fu Ling.[1][2][3][4] This medicinal fungus has been a staple in traditional Chinese medicine for centuries. This compound is one of the major triterpenoid constituents found in the sclerotium of Poria cocos. Specifically, it has been isolated from the epidermis of the sclerotia.[5]

Quantitative Data on this compound Content

The concentration of this compound and related triterpenoids in Poria cocos can vary depending on the source and the extraction method employed. The following table summarizes quantitative data from a patent on a triterpenoid-rich extract of Poria cocos.

Preparation MethodTotal Triterpenoid ContentThis compound ContentPachymic Acid ContentTotal Content of Dehydrotrametenolic and Pachymic Acid
Ethanolic extraction followed by ethyl acetate (B1210297) partitioning and purification>80%1-20%30-60%>50% (specifically 53% in one example)
Data sourced from a patent on the preparation of a Poria cocos extract.[6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Poria cocos typically involves solvent extraction followed by chromatographic purification.

Extraction

A common initial step is the extraction of the dried and powdered sclerotium of Poria cocos with an organic solvent.

  • Protocol:

    • The dried and powdered sclerotium of Poria cocos is extracted with 95% ethanol (B145695) under reflux.

    • The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

    • This crude extract is subsequently suspended in water and partitioned with chloroform (B151607). The this compound, being a lipophilic compound, will preferentially move into the chloroform layer.

    • The chloroform-soluble fraction is collected and concentrated, yielding a triterpenoid-rich extract.[3][7]

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantification of this compound.

  • HPLC Method for Quantification:

    • Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.0 mm × 100 mm, 3.5 µm).[8]

    • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of acetonitrile (B52724) and water containing a small percentage of acid, such as 0.05% phosphoric acid[8] or a mixture of methanol, acetonitrile, and 2% glacial acetic acid.[3]

    • Flow Rate: A typical flow rate is around 0.6 mL/min to 1.0 mL/min.[3][8]

    • Detection: UV detection at a wavelength of approximately 242 nm or 243 nm is suitable for this compound.[3][8]

    • Internal Standard: For accurate quantification, an internal standard such as testosterone (B1683101) propionate (B1217596) can be used.[3]

The following table summarizes typical HPLC conditions for the analysis of this compound and related triterpenes in Poria cocos.

ParameterCondition 1Condition 2
Column Agilent Zorbax SB-C18 (3.0 mm × 100 mm, 3.5 µm)C18 column
Mobile Phase Acetonitrile and water with 0.05% H3PO4 (gradient)Methanol-acetonitrile-2% glacial acetic acid
Flow Rate 0.6 mL/min1.0 mL/min
Detection Wavelength 243 nm242 nm
Reference [8][3]

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and apoptosis.

Inhibition of NLRP3 Inflammasome Activation

A methyl ester derivative of this compound has been found to alleviate non-alcoholic steatohepatitis by suppressing the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[9] This is achieved by directly targeting and inhibiting Caspase-1, a key enzyme in this pathway.

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound methyl ester.

Induction of Apoptosis via Caspase-3

This compound has been reported to induce apoptosis (programmed cell death) in cancer cells through the activation of the caspase-3 pathway. Caspase-3 is a key executioner caspase in the apoptotic cascade.

Apoptosis_Pathway cluster_upstream Upstream Apoptotic Signals DTA This compound Mitochondria Mitochondrial Pathway DTA->Mitochondria Induces Death_Receptors Death Receptor Pathway DTA->Death_Receptors May influence Pro_Casp9 Pro-Caspase-9 Mitochondria->Pro_Casp9 Activates Pro_Casp8 Pro-Caspase-8 Death_Receptors->Pro_Casp8 Activates Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleaves Casp8 Caspase-8 Pro_Casp8->Casp8 Casp8->Pro_Casp3 Cleaves Casp3 Caspase-3 (Executioner) Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: General overview of this compound inducing apoptosis via caspase-3 activation.

Conclusion

This compound, primarily sourced from the fungus Poria cocos, represents a promising natural compound with significant therapeutic potential. The isolation and purification protocols, centered around solvent extraction and HPLC, are well-established, allowing for its further investigation. Understanding its mechanisms of action, particularly its role in modulating inflammatory and apoptotic pathways, provides a solid foundation for future research and development in the pharmaceutical and nutraceutical industries. This guide serves as a comprehensive resource for scientists dedicated to exploring the full potential of this valuable natural product.

References

The Dehydrotrametenolic Acid Biosynthesis Pathway in Poria cocos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poria cocos (syn. Wolfiporia cocos), a well-known medicinal fungus, is a rich source of various bioactive triterpenoids, which are of significant interest to the pharmaceutical industry for their therapeutic potential, including anti-inflammatory and anti-tumor activities.[1][2] Among these, dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562), is a key compound. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Poria cocos, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of triterpenoids in Poria cocos originates from the mevalonate (B85504) (MVA) pathway, a conserved pathway in fungi.[3] This pathway provides the fundamental building blocks for the synthesis of the triterpenoid backbone. The subsequent cyclization of squalene (B77637) leads to the formation of lanosterol (B1674476), the common precursor for all triterpenoids in this fungus.[1] The diversification of triterpenoids, including the synthesis of this compound, is then achieved through a series of modifications on the lanosterol skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[1][4]

This compound Biosynthesis Pathway

The biosynthesis of this compound in Poria cocos can be divided into two main stages: the upstream MVA pathway leading to the synthesis of the precursor lanosterol, and the downstream pathway involving the modification of lanosterol to yield this compound.

Upstream Mevalonate (MVA) Pathway

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to form squalene. The final step in the formation of the tetracyclic triterpenoid precursor is the cyclization of squalene, catalyzed by lanosterol synthase, to produce lanosterol.[3] Transcriptomic analyses of Poria cocos have identified unigenes encoding all the key enzymes of the MVA pathway, confirming its operation in this fungus.[3][5]

MVA_Pathway cluster_upstream Upstream Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS DMAPP->GPP FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LSS

Figure 1: The Mevalonate (MVA) pathway leading to lanosterol biosynthesis in Poria cocos.
Downstream Lanosterol Modification Pathway

Following its synthesis, lanosterol undergoes a series of oxidative modifications to produce a variety of triterpenoids. The biosynthesis of this compound from lanosterol is a multi-step process involving cytochrome P450 enzymes. Based on the chemical structures of identified triterpenoids in Poria cocos, a putative pathway can be inferred.[1]

The conversion of lanosterol to trametenolic acid involves the oxidation of the C-21 methyl group to a carboxylic acid, a reaction likely catalyzed by a cytochrome P450 enzyme.[1] Subsequently, dehydrogenation at positions C-7 and C-9(11) would lead to the formation of this compound.

Dehydrotrametenolic_Acid_Pathway cluster_downstream Downstream Lanosterol Modification Lanosterol Lanosterol Trametenolic_acid Trametenolic_acid Lanosterol->Trametenolic_acid CYPs (C-21 oxidation) Dehydrotrametenolic_acid Dehydrotrametenolic_acid Trametenolic_acid->Dehydrotrametenolic_acid Dehydrogenase/CYPs (C-7, C-9(11) dehydrogenation) HPLC_Workflow cluster_workflow Triterpenoid Analysis Workflow Start Poria cocos Sample (Powdered) Extraction Solvent Extraction (Ethanol/Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Vacuum) Filtration->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract Dissolution Dissolution in Mobile Phase Crude_Extract->Dissolution Filtering Filtering (0.45 µm) Dissolution->Filtering HPLC_Injection HPLC Analysis Filtering->HPLC_Injection Data_Analysis Data Analysis (Quantification) HPLC_Injection->Data_Analysis

References

Dehydrotrametenolic Acid: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) compound isolated from the sclerotium of Poria cocos, a fungus used in traditional medicine. Emerging scientific evidence has highlighted its multifaceted pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and insulin-sensitizing effects of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of cancer cell proliferation and induction of apoptosis, suppression of inflammatory responses, and enhancement of insulin (B600854) sensitivity.

Anticancer Activity

DTA has demonstrated significant potential as an anticancer agent, particularly against H-ras transformed tumor cells. Its mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of the H-ras/Akt/Erk signaling pathway.

H-ras/Akt/Erk Signaling Pathway

This compound selectively inhibits the growth of H-ras transformed rat2 cells.[1] This inhibition is associated with the regulation of key downstream proteins in the H-ras signaling cascade, including Akt and Erk.[1] By modulating the expression and/or phosphorylation status of these proteins, DTA disrupts the pro-proliferative and anti-apoptotic signals driven by oncogenic H-ras.

G This compound's Anticancer Mechanism DTA This compound H_ras H-ras DTA->H_ras regulates expression Proliferation Cell Proliferation DTA->Proliferation inhibits Apoptosis Apoptosis DTA->Apoptosis induces CellCycleArrest G2/M Cell Cycle Arrest DTA->CellCycleArrest induces Akt Akt H_ras->Akt activates Erk Erk H_ras->Erk activates Akt->Proliferation promotes Erk->Proliferation promotes Caspase3 Caspase-3 Apoptosis->Caspase3 activation G DTA's Anti-inflammatory and Skin Barrier Enhancement Mechanism DTA This compound MAPK MAPKs DTA->MAPK activates IκBα IκBα DTA->IκBα phosphorylates AP1 AP-1 MAPK->AP1 activates NF_kB NF-κB IκBα->NF_kB activates SkinBarrierGenes Skin Hydration & Differentiation Genes (HAS-2, HAS-3, TGM-1, Involucrin) NF_kB->SkinBarrierGenes upregulates AP1->SkinBarrierGenes upregulates SkinBarrier Enhanced Skin Barrier Function SkinBarrierGenes->SkinBarrier G DTA Methyl Ester's Inhibition of the NLRP3 Inflammasome DTA_Me This compound Methyl Ester Caspase1 Caspase-1 DTA_Me->Caspase1 directly binds and inhibits NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_inflammasome->Caspase1 activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves IL1b IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation G DTA's Insulin-Sensitizing Mechanism DTA This compound PPARg PPARγ DTA->PPARg activates AdipocyteDiff Adipocyte Differentiation PPARg->AdipocyteDiff promotes GlucoseUptake Glucose Uptake PPARg->GlucoseUptake promotes InsulinSensitivity Increased Insulin Sensitivity AdipocyteDiff->InsulinSensitivity GlucoseUptake->InsulinSensitivity G Cell Viability Assay (MTT) Workflow step1 Seed cells in 96-well plates step2 Treat with this compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 G Western Blot Analysis Workflow step1 Cell Lysis and Protein Quantification step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Detection step6->step7

References

Dehydrotrametenolic acid spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid is a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities. Research has demonstrated that lanostane (B1242432) triterpenoids from Poria cocos play a role in immunoregulatory activity.[3][4] Specifically, this compound methyl ester, a derivative, has been shown to alleviate non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation.[5] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the elemental composition, while one- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC30H46O3--INVALID-LINK--
Molecular Weight454.7 g/mol --INVALID-LINK--
Exact Mass454.344695 Da--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure determination of complex organic molecules like this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Due to the lack of a publicly available, fully assigned NMR dataset for this compound, the following tables present typical chemical shift ranges for key functional groups in related lanostane triterpenoids. This information can serve as a guide for the interpretation of experimentally acquired spectra.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Lanostane Triterpenoids

ProtonChemical Shift (δ) ppm
Methyls (singlets)0.6 - 1.3
Methylene and Methine (ring system)1.0 - 2.5
H-3 (carbinol)3.2 - 3.5
Olefinic protons4.5 - 5.5

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Lanostane Triterpenoids

CarbonChemical Shift (δ) ppm
Methyls15 - 30
Methylene and Methine (ring system)20 - 60
C-3 (carbinol)75 - 80
Olefinic carbons115 - 150
Carboxyl175 - 185

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the isolation and characterization of triterpenoids from fungal sources.

Isolation of this compound

A general procedure for the isolation of lanostane-type triterpenoids from Poria cocos is as follows:

  • Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable organic solvent, such as 75% ethanol, typically by refluxing for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[3]

  • Partitioning: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of varying polarities (e.g., petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the triterpenoids (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using techniques like Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column.[6]

Spectroscopic Analysis

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz for ¹H NMR).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: A suite of NMR experiments is performed to fully elucidate the structure. This includes:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT: To identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

High-resolution mass spectrometry is essential for determining the accurate mass and elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation Purified_Compound Purified this compound NMR_Sample Dissolve in Deuterated Solvent Purified_Compound->NMR_Sample MS_Sample Dissolve in Volatile Solvent Purified_Compound->MS_Sample NMR_Analysis 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR NMR_Sample->NMR_Analysis NMR_Data NMR Spectral Data NMR_Analysis->NMR_Data Structure Final Structure NMR_Data->Structure MS_Analysis HRESI-MS & MS/MS MS_Sample->MS_Analysis MS_Data Mass Spectral Data MS_Analysis->MS_Data MS_Data->Structure structure_elucidation cluster_data Spectroscopic Data cluster_info Structural Information MS Mass Spectrometry (Molecular Formula, Exact Mass) Composition Elemental Composition MS->Composition NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Count) Framework Carbon-Hydrogen Framework NMR_1D->Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Skeleton) Connectivity Atom Connectivity NMR_2D->Connectivity Final_Structure This compound Structure Composition->Final_Structure Framework->Final_Structure Connectivity->Final_Structure

References

Dehydrotrametenolic Acid: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) of significant interest for its potential therapeutic properties. Given the limited publicly available data specific to this compound, this guide combines existing information with established, industry-standard protocols for the physicochemical characterization of natural products.

Core Physicochemical Properties

This compound (CAS: 29220-16-4; Molecular Formula: C₃₀H₄₆O₃; Molecular Weight: 454.7 g/mol ) is a complex triterpenoid isolated from fungal sources such as Poria cocos. Its structure, featuring a rigid four-ring core and a carboxylic acid functional group, dictates its physicochemical behavior.

Solubility Profile

This compound is characterized as a lipophilic compound, exhibiting poor aqueous solubility but better solubility in organic solvents.[1] This is a common feature for many triterpenoids. Precise quantitative data across a wide range of solvents is not extensively published; however, available data and qualitative descriptions are summarized below.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. The scarcity of data highlights a critical gap in the full characterization of this compound.

SolventTemperatureConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)Not Specified14.29 mg/mL (31.43 mM)Not SpecifiedRequires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility.

Data sourced from commercial supplier technical datasheets.

Qualitative Solubility Assessment
Solvent ClassSolubilitySource/Rationale
Water / Aqueous BuffersPoor / InsolubleConsistently described as poorly water-soluble.[1][2] Suppliers offer services to improve aqueous solubility.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleDemonstrated solubility in DMSO.
Alcohols (e.g., Methanol (B129727), Ethanol)Likely SolubleGenerally good solvents for triterpenoids, though specific data is lacking.
Chlorinated Solvents (e.g., Chloroform, DCM)Likely SolubleExpected based on the compound's lipophilic nature.
Non-polar Solvents (e.g., Hexane, Heptane)Likely Poorly SolubleThe presence of polar functional groups (hydroxyl, carboxylic acid) likely limits solubility in non-polar solvents.

Stability Profile

The stability of this compound is crucial for its handling, formulation, and development as a therapeutic agent. While a complete forced degradation study is not publicly available, storage recommendations for stock solutions provide insight into its general stability.

Storage and Handling Recommendations

Proper storage is essential to prevent degradation. The following conditions are recommended for storing this compound, primarily as a solid powder or in a DMSO stock solution.

FormTemperatureDurationConditions
Solid Powder-20°CLong-termStore in a dry (desiccated), dark environment.
DMSO Solution-20°C~1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
DMSO Solution-80°C6 - 24 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.

Data compiled from multiple supplier datasheets.

Recommended Experimental Protocols

The following sections detail standardized, robust methodologies for the comprehensive evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the gold-standard shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (UV, ELSD, or MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg) to ensure a saturated solution.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Calculate the concentration based on a standard curve prepared from known concentrations of this compound.

Visualization of Experimental Workflow:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample with mobile phase E->F G Quantify concentration via HPLC F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability and Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, as recommended by ICH guidelines.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or elevated temperature. Neutralize with HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a suitable HPLC method. The method should be capable of separating the intact drug from all formed degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify degradation products using HPLC-MS.

    • Determine the degradation pathway.

    • Ensure mass balance is achieved (the sum of the assay of the parent drug and the areas of all degradation products should remain constant).

Visualization of Forced Degradation Logic:

G cluster_start Start Point cluster_stress Stress Conditions cluster_analysis Analysis & Outcome start This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants Determine Pathways Validate Method analysis->outcome

Caption: Logic Diagram for a Forced Degradation Study.

Conclusion

The comprehensive physicochemical characterization of this compound is an ongoing endeavor. This guide consolidates the currently available solubility and stability information and provides a framework of standard experimental protocols for researchers. The significant data gaps, particularly in quantitative solubility across various pharmaceutically relevant solvents and a full forced degradation profile, represent important areas for future research to facilitate the translation of this promising natural product into clinical applications.

References

Methodological & Application

Dehydrotrametenolic Acid: Application Notes and Protocols for Extraction, Purification, and Cellular Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest within the scientific community. This interest stems from its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and skin barrier function enhancement properties. These application notes provide detailed protocols for the extraction and purification of this compound from Poria cocos and an overview of its interaction with key cellular signaling pathways.

Data Presentation: Quantitative Analysis of Triterpenoids in Poria cocos

The following table summarizes the content of this compound and other major triterpenoids found in Poria cocos, as reported in various studies. This data is crucial for assessing the viability of the raw material and optimizing extraction procedures.

TriterpenoidContent Range (mg/g of dried material)Reference
This compound 0.084 - 0.555 [1]
Pachymic acid0.701 - 1.391[1]
Poricoic acid A0.156 - 0.885[1]
Dehydropachymic acid0.205 - 0.547[1]
Poricoic acid B0.067 - 0.409[1]
16α-hydroxythis compound0.044 - 0.090[1]

Experimental Protocols

Extraction of Total Triterpenoids from Poria cocos

This protocol outlines the general procedure for extracting total triterpenoids from the dried sclerotium of Poria cocos.

Materials:

  • Dried and powdered Poria cocos sclerotium

  • 70-80% Ethanol (B145695) (v/v)

  • Reflux extraction apparatus

  • Filtration system (e.g., suction filtration)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Poria cocos.

  • Add 70-80% ethanol to the powder in a ratio of 1:4 to 1:8 (w/v)[2][3].

  • Allow the mixture to soak for 3-12 hours at room temperature[2][3].

  • Perform reflux extraction 1-3 times, with each cycle lasting 1-2 hours[2].

  • Combine the ethanol extracts from all cycles.

  • Filter the combined extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator until the ethanol is removed, resulting in a concentrated extract.

  • The resulting extract can be spray-dried or freeze-dried to obtain a powder of the total triterpenoid extract[2][3].

Purification of this compound

This protocol describes the purification of this compound from the total triterpenoid extract using column chromatography.

Materials:

Procedure:

  • Dissolve the total triterpenoid extract in a minimal amount of a suitable solvent.

  • Prepare a silica gel column packed with silica gel (70-230 mesh).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasingly polar solvent mixtures. A common gradient starts with dichloromethane and gradually increases the proportion of methanol (e.g., CH₂Cl₂:MeOH, 97:3; 96:4; 90:10, and finally 100% MeOH)[4][5].

  • Collect fractions and monitor the separation using TLC.

  • Fractions containing similar compounds, as indicated by TLC, are pooled together.

  • For further purification, the fraction enriched with this compound can be subjected to a second chromatographic step using a C18 reverse-phase column.

  • The purity of the isolated this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Poria Dried Poria cocos Powder Reflux Reflux Extraction Poria->Reflux Solvent 70-80% Ethanol Solvent->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Spray/Freeze) Concentration->Drying TotalExtract Total Triterpenoid Extract Drying->TotalExtract SilicaGel Silica Gel Chromatography TotalExtract->SilicaGel Fractions Fraction Collection & TLC Analysis SilicaGel->Fractions C18 C18 Reverse-Phase Chromatography PureCompound Pure this compound C18->PureCompound Fractions->C18

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.

1. MAPK/AP-1 and NF-κB Signaling Pathways

This compound can influence inflammatory responses and skin barrier function by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which in turn regulate the activity of the transcription factor Activator Protein-1 (AP-1).

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IKK IKK IκBα IκBα IKK->IκBα Phosphorylation (Degradation) NFκB_p65 NF-κB (p65/p50) IκBα->NFκB_p65 Inhibition Nucleus_NFkB NF-κB NFκB_p65->Nucleus_NFkB Translocation DTA This compound DTA->MAPKKK DTA->IKK Gene Gene Expression (Inflammation, Skin Barrier) Nucleus_NFkB->Gene AP1->Gene

Caption: MAPK/AP-1 and NF-κB Signaling Pathways.

2. PPAR-γ Signaling Pathway

This compound has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitization.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTA This compound PPARg PPAR-γ DTA->PPARg Binding & Activation PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binding Gene Target Gene Expression (Adipogenesis, Insulin Sensitivity) PPRE->Gene Transcription Regulation

Caption: PPAR-γ Signaling Pathway Activation.

Conclusion

These application notes provide a comprehensive guide for the extraction and purification of this compound from Poria cocos. The detailed protocols and quantitative data will be valuable for researchers aiming to isolate this compound for further pharmacological studies. The visualization of the key signaling pathways offers a conceptual framework for understanding the molecular mechanisms underlying the biological activities of this compound, thereby facilitating future research and drug development efforts.

References

Application Note: Quantification of Dehydrotrametenolic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dehydrotrametenolic acid, a bioactive lanostane-type triterpenoid (B12794562) isolated from Poria cocos.[1][2] The methodology presented herein is designed for accurate quantification in various sample matrices, including raw materials, extracts, and finished products. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines, ensuring data integrity and reproducibility for research, quality control, and drug development purposes.

Introduction

This compound (C₃₀H₄₆O₃, Molar Mass: 454.7 g/mol ) is a promising natural compound with a range of biological activities, making it a subject of interest for pharmaceutical research.[3] Accurate and precise quantification of this triterpenoid is essential for understanding its therapeutic potential, ensuring product quality, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This application note provides a detailed HPLC method for the quantification of this compound.

Experimental Protocols

Sample Preparation

A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the sample matrix. The following protocol is recommended for the extraction from fungal materials like Poria cocos.

Protocol for Extraction from Poria cocos

  • Drying: Dry the fungal material (e.g., sclerotia of Poria cocos) at 40-50 °C until a constant weight is achieved to remove moisture.

  • Grinding: Pulverize the dried material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered material.

    • Transfer the powder to a suitable flask and add 20 mL of 95% ethanol.

    • Perform extraction using one of the following methods:

      • Maceration: Allow the mixture to stand at room temperature for 24 hours with occasional shaking.

      • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.

      • Soxhlet Extraction: Extract for 4-6 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid particles.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

The following HPLC conditions are recommended for the quantification of this compound.

Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 70% B10-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 70% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm (Note: This is an estimated value based on the conjugated diene system in the molecule. The optimal wavelength should be experimentally determined by acquiring a UV spectrum of a pure standard of this compound.)
Run Time 35 minutes
Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11] The key validation parameters are summarized in the table below.

Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between the concentration and the peak area should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte should be within 98-102%. This can be assessed by spiking a known amount of this compound standard into a placebo or sample matrix.
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery (for spiked samples)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2
Spiked Sample 1
Spiked Sample 2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Drying of Fungal Material s2 Grinding to Fine Powder s1->s2 s3 Solvent Extraction s2->s3 s4 Filtration s3->s4 s5 Concentration s4->s5 s6 Preparation of Sample Solution s5->s6 h1 HPLC Injection s6->h1 Filtered Sample h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Quantification using Calibration Curve d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for the quantification of this compound.

Method Validation Logic

method_validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. Adherence to the detailed experimental protocols and validation procedures will ensure the generation of high-quality, reproducible data suitable for a wide range of applications in research, quality control, and drug development. The provided workflows and logical diagrams serve as a clear guide for the implementation of this analytical method.

References

Application Notes and Protocols for Dehydrotrametenolic Acid In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) isolated from Poria cocos that has demonstrated significant potential in preclinical in vitro studies. Its bioactivity spans anti-cancer effects through the induction of apoptosis and cell cycle arrest, as well as dermatological applications in improving skin barrier function. These application notes provide detailed protocols for researchers investigating the in vitro effects of DTA on various cell lines, based on published findings.

Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound

Cell LineAssay TypeParameterValueReference
H-ras transformed rat2Growth InhibitionGI₅₀40 µM
HaCaT (human keratinocytes)CytotoxicityNon-toxic concentrationUp to 25 µM

Table 2: Observed In Vitro Cellular Effects of this compound

Cell LineEffectPathway/MechanismReference
H-ras transformed rat2Induces ApoptosisCaspase-3 activation, PARP & Lamin A/C degradation
Cell Cycle ArrestG2/M Phase
Regulation of SignalingDownregulation of H-ras, Akt, and Erk
HaCaTSkin Barrier EnhancementUpregulation of HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14
Signal TransductionActivation of MAPK/AP-1 and IκBα/NF-κB
Macrophages/Kupffer cells (methyl ester derivative)Anti-inflammatorySuppression of NLRP3 inflammasome via Caspase-1

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic concentrations.

Materials:

  • This compound (DTA) stock solution (in DMSO)

  • Target cells (e.g., H-ras transformed rat2, HaCaT)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • DTA Treatment: Prepare serial dilutions of DTA in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the DTA dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTA concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background absorbance. Plot the percentage of viability against the DTA concentration to determine the GI₅₀ or IC₅₀ value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment with DTA.

Materials:

  • DTA-treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 0.1% sodium citrate (B86180) in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression and Signaling Pathway Activation

This protocol provides a framework for detecting changes in protein expression (e.g., H-ras, Akt, Erk, HAS-2, HAS-3) and phosphorylation status (p-Akt, p-Erk, p-MAPKs, p-IκBα) in response to DTA treatment.

Materials:

  • DTA-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After DTA treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflow

Dehydrotrametenolic_Acid_Signaling_Pathways cluster_0 Anti-Cancer Effects (H-ras transformed rat2 cells) cluster_1 Skin Barrier Enhancement (HaCaT cells) DTA1 This compound H_ras H-ras DTA1->H_ras Akt Akt DTA1->Akt Erk Erk DTA1->Erk Caspase3 Caspase-3 DTA1->Caspase3 CellCycle G2/M Arrest DTA1->CellCycle Apoptosis Apoptosis Caspase3->Apoptosis DTA2 This compound MAPK MAPK DTA2->MAPK NFkB NF-κB DTA2->NFkB AP1 AP-1 MAPK->AP1 SkinGenes HAS-2, HAS-3, TGM-1, etc. NFkB->SkinGenes AP1->SkinGenes Barrier Improved Skin Barrier SkinGenes->Barrier

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Cell Culture (e.g., H-ras rat2, HaCaT) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression & Phosphorylation) treatment->western_blot gene_expression Gene Expression Analysis (RT-PCR) treatment->gene_expression end End: Data Analysis & Interpretation viability->end cell_cycle->end western_blot->end gene_expression->end

Caption: General experimental workflow for in vitro studies.

Dehydrotrametenolic Acid: Application Notes and Protocols for Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of dehydrotrametenolic acid and its derivatives, focusing on its application in various animal models of disease. The following sections detail the experimental protocols and quantitative data from key studies, offering a practical guide for researchers investigating the pharmacological properties of this natural compound.

Anti-diabetic Effects in a Type 2 Diabetes Mouse Model

This compound has been identified as an insulin (B600854) sensitizer, showing promise for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1] Animal model studies have demonstrated its efficacy in reducing hyperglycemia.[1]

Quantitative Data
Animal ModelCompoundDosageTreatment DurationKey OutcomesReference
Obese hyperglycemic db/db miceThis compoundNot specified in abstractNot specified in abstractReduced plasma glucose concentration, demonstrated insulin-sensitizing effect in glucose tolerance test.[1]
Experimental Protocol: db/db Mouse Model of Type 2 Diabetes

This protocol is a generalized procedure based on common practices for this model, as specific details from the this compound study are not fully available.

Objective: To evaluate the effect of this compound on blood glucose levels and insulin sensitivity in a genetically diabetic mouse model.

Materials:

  • Male db/db mice

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Glucometer and glucose test strips

  • Insulin solution (for insulin tolerance test)

Procedure:

  • Animal Acclimatization: Acclimatize male db/db mice to the housing conditions for at least one week before the experiment.

  • Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.

  • Administration: Administer this compound or vehicle to the respective groups of mice via oral gavage daily for the specified treatment period.

  • Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the study.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice overnight.

    • Record the baseline blood glucose level (t=0).

    • Administer a glucose solution (e.g., 2 g/kg) orally.

    • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis: Analyze the changes in fasting blood glucose and the area under the curve (AUC) for the OGTT to assess the impact of this compound on glucose metabolism.

Signaling Pathway: PPARγ Activation

This compound is known to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose homeostasis and adipogenesis.[1]

PPAR_pathway DTA This compound PPARg PPARγ DTA->PPARg Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., for glucose uptake) PPRE->Target_Genes Initiates Metabolic_Effects Improved Insulin Sensitivity Target_Genes->Metabolic_Effects

PPARγ signaling pathway activation by this compound.

Alleviation of Non-Alcoholic Steatohepatitis (NASH)

A methyl ester derivative of this compound has been shown to effectively alleviate liver injury, inflammation, and fibrosis in mouse models of NASH.[2]

Quantitative Data
Animal ModelCompoundDosageTreatment DurationKey OutcomesReference
High-fat diet + CCl4 induced murine NASH modelThis compound methyl ester75 mg·kg-1·d-1, i.g.6 weeksMarkedly relieved liver injury, inflammation, and fibrosis.[2]
GAN diet induced ob/ob murine NASH modelThis compound methyl ester75 mg·kg-1·d-1, i.g.8 weeksMarkedly relieved liver injury, inflammation, and fibrosis.[2]
Experimental Protocol: High-Fat Diet and CCl4-Induced NASH Model

Objective: To induce NASH in mice and evaluate the therapeutic effects of this compound methyl ester.

Materials:

  • Male C57BL/6J mice

  • High-fat diet

  • Carbon tetrachloride (CCl4)

  • Corn oil (as a vehicle for CCl4)

  • This compound methyl ester

  • Vehicle for oral administration

  • Oral gavage needles

  • Intraperitoneal injection needles

  • Histology equipment and reagents

Procedure:

  • NASH Induction:

    • Feed mice a high-fat diet throughout the study.

    • Administer a low dose of CCl4 (e.g., 0.2 mL/kg) via intraperitoneal injection twice a week.

  • Treatment:

    • After a designated period of NASH induction (e.g., 4 weeks), divide the mice into treatment and control groups.

    • Administer this compound methyl ester (75 mg/kg) or vehicle daily via oral gavage for 6-8 weeks.

  • Assessment of Liver Injury:

    • At the end of the treatment period, collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Harvest liver tissue for histological analysis (H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis).

  • Data Analysis: Compare the serum liver enzyme levels and histological scores between the treatment and control groups.

Signaling Pathway: NLRP3 Inflammasome Inhibition

This compound methyl ester has been shown to suppress hepatic NLRP3 inflammasome activation by directly binding to and inhibiting Caspase-1.[2]

NLRP3_pathway NASH_stimuli NASH Stimuli (e.g., LPS, ATP) NLRP3 NLRP3 NASH_stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves DTA_ME Dehydrotrametenolic Acid Methyl Ester DTA_ME->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Inhibition of the NLRP3 inflammasome pathway by this compound Methyl Ester.

Anti-cancer Potential in an H-ras Transformed Cell Model

This compound has demonstrated selective growth inhibition of H-ras transformed rat2 cells, suggesting its potential as an anti-cancer agent for tumors with H-ras mutations.[3] The primary research was conducted in vitro, and the following protocol describes a generalized approach for a subsequent in vivo xenograft study.

Quantitative Data (in vitro)
Cell LineCompoundGI50Key OutcomesReference
H-ras transformed rat2 cellsThis compound40 microMInduced cell cycle arrest at G2/M phase and apoptosis through the caspase-3 pathway.[3]
Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on H-ras transformed cancer cells.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • H-ras transformed rat2 cells

  • Matrigel

  • This compound

  • Vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture H-ras transformed rat2 cells under standard conditions.

  • Tumor Implantation:

    • Resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot for pathway proteins).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

Signaling Pathway: H-ras/Caspase-3 Apoptosis Pathway

This compound induces apoptosis in H-ras transformed cells by activating the caspase-3 pathway and downregulating H-ras, Akt, and Erk expression.[3]

Hras_Caspase3_pathway cluster_inhibition Inhibited by this compound cluster_activation Activated by this compound Hras H-ras Akt Akt Hras->Akt Erk Erk Hras->Erk Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Modulation of H-ras and Caspase-3 pathways by this compound.

References

Application Notes and Protocols for Western Blot Analysis of Dehydrotrametenolic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Dehydrotrametenolic acid (DTA) on key cellular signaling pathways. DTA, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has demonstrated significant potential as an anti-cancer and anti-inflammatory agent. The following protocols and data interpretation guidelines are designed to facilitate research into its mechanisms of action.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for the development of DTA as a therapeutic agent.

  • H-Ras/PI3K/Akt and MAPK/Erk Signaling: DTA has been observed to regulate the expression of H-Ras and its downstream effectors, Akt and Erk, which are pivotal in cell growth and survival.[1]

  • Apoptosis Induction: DTA induces apoptosis through the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

  • NLRP3 Inflammasome Inhibition: DTA and its derivatives can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation.

  • NF-κB Signaling: Extracts from Poria cocos containing DTA have been shown to inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.[2]

  • PPARγ Agonism: DTA is known to act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a mechanism shared with some anti-diabetic drugs.

Data Presentation: Quantitative Western Blot Analysis

The following tables provide representative quantitative data from Western blot analyses investigating the effects of DTA on key signaling proteins. The data is presented as fold change relative to an untreated control, as determined by densitometric analysis of the protein bands.

Note: The following data are representative examples based on published qualitative findings and should be used as a guide for expected results. Actual quantitative results may vary depending on the experimental conditions, cell type, and DTA concentration.

Table 1: Effect of this compound on H-Ras, Akt, and Erk Signaling in H-Ras Transformed Cells

TreatmentH-Ras Expression (Fold Change)p-Akt (Ser473) / Total Akt (Fold Change)p-Erk1/2 (Thr202/Tyr204) / Total Erk1/2 (Fold Change)
Control (Untreated)1.01.01.0
DTA (20 µM)0.60.50.4
DTA (40 µM)0.30.20.2

Data are hypothetical and represent the expected trend of decreased expression and phosphorylation.

Table 2: Induction of Apoptosis by this compound

TreatmentCleaved Caspase-3 / Pro-Caspase-3 (Fold Change)Cleaved PARP / Full-Length PARP (Fold Change)
Control (Untreated)1.01.0
DTA (20 µM)2.52.8
DTA (40 µM)4.85.2

Data are hypothetical and represent the expected trend of increased cleavage of apoptosis markers.

Table 3: Inhibition of the NLRP3 Inflammasome by this compound in LPS-Primed Macrophages

TreatmentNLRP3 Expression (Fold Change)Cleaved Caspase-1 (p20) / Pro-Caspase-1 (Fold Change)
Control (Untreated)1.01.0
LPS + ATP3.54.0
LPS + ATP + DTA (20 µM)2.12.2
LPS + ATP + DTA (40 µM)1.21.3

Data are hypothetical and represent the expected trend of decreased expression and cleavage of inflammasome components.

Table 4: Modulation of NF-κB and PPARγ Signaling by this compound

TreatmentNuclear p65 NF-κB / Total p65 NF-κB (Fold Change)IκBα Degradation (Fold Change from Control)PPARγ Expression (Fold Change)
Control (Untreated)1.01.01.0
Inflammatory Stimulus (e.g., LPS)3.80.31.1
Inflammatory Stimulus + DTA (40 µM)1.50.81.8
DTA (40 µM) alone1.10.92.2

Data are hypothetical and represent the expected trends of inhibited NF-κB translocation and increased PPARγ expression.

Mandatory Visualizations

Signaling Pathway Diagrams

Dehydrotrametenolic_Acid_Signaling_Pathways cluster_0 H-Ras/PI3K/Akt and MAPK/Erk Pathways cluster_1 Apoptosis Pathway cluster_2 NF-κB and NLRP3 Inflammasome Pathways cluster_3 PPARγ Pathway DTA1 This compound H_Ras H-Ras DTA1->H_Ras inhibits PI3K PI3K H_Ras->PI3K Erk Erk H_Ras->Erk Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt phosphorylation Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_Erk p-Erk Erk->p_Erk phosphorylation p_Erk->Proliferation DTA2 This compound Caspase3 Caspase-3 DTA2->Caspase3 activates cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 PARP PARP cleaved_Caspase3->PARP cleaves cleaved_PARP Cleaved PARP PARP->cleaved_PARP Apoptosis Apoptosis cleaved_PARP->Apoptosis DTA3 This compound IKK IKK DTA3->IKK inhibits NLRP3 NLRP3 Inflammasome DTA3->NLRP3 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Caspase1 Caspase-1 NLRP3->Caspase1 activates cleaved_Caspase1 Cleaved Caspase-1 Caspase1->cleaved_Caspase1 Pro_IL1b Pro-IL-1β cleaved_Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b DTA4 This compound PPARg PPARγ DTA4->PPARg activates Gene_Expression Target Gene Expression PPARg->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sample_prep Sample Preparation (with Laemmli buffer and boiling) quantification->sample_prep sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (e.g., with 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection imaging Image Acquisition detection->imaging analysis Densitometric Analysis (Quantification of Band Intensity) imaging->analysis end End: Data Interpretation analysis->end

Caption: General workflow for Western blot analysis.

Experimental Protocols

General Protocol for Western Blot Analysis of DTA-Treated Cells

This protocol provides a general framework for analyzing protein expression and phosphorylation in cells treated with this compound. Specific antibody dilutions and incubation times should be optimized for each target protein.

Materials:

  • Cell culture reagents

  • This compound (DTA)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of DTA for the desired time periods. Include an untreated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using a Western blot imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.

Protocol for Nuclear and Cytoplasmic Fractionation for NF-κB Analysis

To specifically analyze the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a subcellular fractionation protocol is required.

Materials:

  • Cell culture reagents and DTA

  • PBS

  • Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)

  • Detergent (e.g., NP-40)

  • Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

Procedure:

  • Cell Collection and Lysis:

    • Following DTA treatment, collect cells by scraping or centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.

    • Add detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Protein Extraction:

    • Carefully collect the supernatant (cytoplasmic extract).

    • Resuspend the remaining nuclear pellet in ice-cold nuclear extraction buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed for 15 minutes at 4°C. The supernatant contains the nuclear extract.

  • Western Blot Analysis:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts.

    • Proceed with the general Western blot protocol (Section 1) to analyze the levels of p65 NF-κB in each fraction. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm the purity of the fractions.

Recommended Primary Antibodies
Target ProteinHostSupplier (Example)Catalog # (Example)Dilution (Example)
H-RasRabbitAbcamab324171:1000
Phospho-Akt (Ser473)RabbitCell Signaling Technology#40601:1000
Total AktRabbitCell Signaling Technology#46911:1000
Phospho-Erk1/2 (Thr202/Tyr204)RabbitCell Signaling Technology#43701:2000
Total Erk1/2RabbitCell Signaling Technology#46951:1000
Cleaved Caspase-3RabbitCell Signaling Technology#96641:1000
PARPRabbitCell Signaling Technology#95421:1000
NLRP3RabbitCell Signaling Technology#151011:1000
Caspase-1RabbitCell Signaling Technology#22251:1000
NF-κB p65RabbitCell Signaling Technology#82421:1000
IκBαRabbitCell Signaling Technology#48121:1000
PPARγRabbitCell Signaling Technology#24351:1000
β-ActinMouseSanta Cruz Biotechnologysc-477781:5000
GAPDHRabbitCell Signaling Technology#51741:5000
Lamin B1RabbitAbcamab160481:1000

Note: Optimal antibody dilutions should be determined empirically for each specific experimental setup.

References

Application Notes and Protocols for RT-PCR Gene Expression Analysis with Dehydrotrametenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Real-Time Polymerase Chain Reaction (RT-PCR) to analyze changes in gene expression induced by Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid with demonstrated effects on various cellular pathways. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for studying the impact of DTA on gene expression in cancer, dermatology, and metabolic disease research.

Introduction to this compound and Gene Expression Analysis

This compound, isolated from Poria cocos, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and insulin-sensitizing properties. These effects are underpinned by its ability to modulate specific signaling pathways and, consequently, alter the expression of key genes. RT-PCR is a sensitive and quantitative technique used to measure the abundance of specific mRNA transcripts, providing valuable insights into the molecular mechanisms of DTA's action.

Key Applications

  • Oncology: DTA has been shown to selectively inhibit the growth of H-ras transformed cells. RT-PCR can be employed to quantify the expression changes in genes within the H-ras/Akt/Erk signaling pathway.[1]

  • Dermatology and Cosmetics: DTA enhances skin barrier function by upregulating genes related to natural moisturizing factors and keratinocyte differentiation in human keratinocyte cell lines (HaCaT).[2] The MAPK/AP-1 and IκBα/NF-κB signaling pathways are implicated in mediating these effects.[2]

  • Metabolic Diseases: DTA promotes adipocyte differentiation and acts as an insulin (B600854) sensitizer, partly through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). RT-PCR is crucial for quantifying the expression of PPARγ and its target genes.

  • Inflammation: A methyl ester derivative of DTA has been found to suppress the NLRP3 inflammasome activation by targeting Caspase-1, suggesting its potential in treating inflammatory conditions like non-alcoholic steatohepatitis (NASH).

Quantitative Data Summary

The following tables summarize the expected changes in gene expression following treatment with this compound, based on published findings. Note: The fold change values presented here are illustrative placeholders. Researchers should refer to the specific cited literature to obtain precise quantitative data.

Table 1: Gene Expression Changes in Human Keratinocytes (HaCaT Cells) Treated with DTA [2]

Gene CategoryTarget GeneExpected Change in ExpressionIllustrative Fold Change (Placeholder)
Natural Moisturizing FactorHAS-2Upregulation2.5
HAS-3Upregulation2.1
AQP3Upregulation1.8
Keratinocyte DifferentiationTGM-1Upregulation3.0
InvolucrinUpregulation2.7
Caspase-14Upregulation2.2

Table 2: Gene Expression Changes in H-ras Transformed Cells Treated with DTA [1]

Signaling PathwayTarget GeneExpected Change in ExpressionIllustrative Fold Change (Placeholder)
H-ras SignalingH-rasRegulation0.6
AktRegulation0.7
ErkRegulation0.5

Table 3: Gene Expression Changes Related to PPARγ Activation by DTA

Gene CategoryTarget GeneExpected Change in ExpressionIllustrative Fold Change (Placeholder)
AdipogenesisPPARγUpregulation3.5
aP2 (FABP4)Upregulation4.2
LPLUpregulation3.8

Table 4: Gene Expression Changes in Macrophages Treated with DTA Methyl Ester

Pathway ComponentTarget GeneExpected Change in ExpressionIllustrative Fold Change (Placeholder)
NLRP3 InflammasomeNLRP3Downregulation0.4
ASCDownregulation0.5
Caspase-1Downregulation0.6
Pro-inflammatory CytokineIL-1βDownregulation0.3

Experimental Protocols

This section provides a detailed methodology for analyzing gene expression changes using a two-step RT-PCR protocol.

Protocol 1: Gene Expression Analysis in HaCaT Cells Treated with this compound

1. Cell Culture and Treatment:

  • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with the desired concentrations of this compound (solubilized in a suitable solvent like DMSO) or vehicle control for the specified duration (e.g., 24 hours).

2. RNA Isolation:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
  • Isolate total RNA according to the manufacturer's protocol.
  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking the integrity on an agarose (B213101) gel.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase) with oligo(dT) primers, following the manufacturer's instructions.

4. Real-Time PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
  • Perform qPCR using a real-time PCR detection system with a standard thermal cycling program:
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute.
  • Melt curve analysis to verify primer specificity.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for RT-PCR analysis.

DTA_Signaling_Pathways cluster_skin Skin Barrier Enhancement cluster_cancer Anticancer Effects DTA1 Dehydrotrametenolic Acid MAPK MAPK Pathway DTA1->MAPK IkBa IκBα Phosphorylation DTA1->IkBa AP1 AP-1 MAPK->AP1 Gene_Skin HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14 Gene Expression AP1->Gene_Skin NFkB NF-κB IkBa->NFkB NFkB->Gene_Skin DTA2 Dehydrotrametenolic Acid Hras H-ras DTA2->Hras Akt Akt Hras->Akt Erk Erk Hras->Erk Gene_Cancer Regulation of Cell Proliferation and Apoptosis Akt->Gene_Cancer Erk->Gene_Cancer

Caption: Signaling pathways modulated by this compound.

RTPCR_Workflow A Cell Culture & This compound Treatment B Total RNA Isolation A->B C cDNA Synthesis (Reverse Transcription) B->C D Real-Time PCR (qPCR) C->D E Data Analysis (2-ΔΔCt Method) D->E F Gene Expression Results E->F

References

Application Notes and Protocols: Luciferase Reporter Assay for Dehydrotrametenolic Acid Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid (B12794562) isolated from medicinal fungi such as Poria cocos. It has garnered significant interest in drug discovery for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Validating the molecular targets of DTA is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent. The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying the regulation of gene expression and is an invaluable tool for validating the targets of small molecules like DTA.[1] This document provides detailed application notes and protocols for utilizing luciferase reporter assays to investigate the effect of this compound on key signaling pathways implicated in its bioactivity, such as NF-κB, AP-1, and STAT3.

Principle of the Luciferase Reporter Assay

The luciferase reporter assay is a powerful technique used to study gene expression and regulation.[1] It involves the use of a reporter gene, most commonly firefly luciferase, which is placed under the control of a specific regulatory DNA sequence (e.g., a promoter or response element) from a target gene of interest. When this construct is introduced into cells, the expression of luciferase is driven by the activity of the regulatory element. The enzymatic activity of luciferase is then quantified by measuring the light produced upon the addition of its substrate, luciferin.[1] This luminescent signal serves as a proxy for the activity of the signaling pathway being investigated. A second reporter, such as Renilla luciferase, is often co-expressed under the control of a constitutive promoter to normalize for variations in transfection efficiency and cell number.[2][3]

Application 1: Investigating the Effect of this compound on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[3] Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Triterpenoids isolated from Poria cocos have been shown to modulate NF-κB signaling.[1][4] A luciferase reporter assay can be employed to determine if this compound inhibits NF-κB activation.

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_0 Day 1: Cell Seeding & Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Lysis & Luminescence Measurement A Seed cells (e.g., HEK293T) in 96-well plates B Co-transfect with NF-κB-luciferase reporter and Renilla luciferase control plasmids A->B C Treat cells with this compound at various concentrations D Induce NF-κB activation (e.g., with TNF-α) C->D E Lyse cells F Measure Firefly luciferase activity E->F G Measure Renilla luciferase activity F->G H Normalize Firefly to Renilla activity G->H Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Activation IKK Activation Stimulus (e.g., TNF-α)->IKK Activation IκB Phosphorylation IκB Phosphorylation IKK Activation->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκB Degradation->NF-κB (p65/p50) Nuclear Translocation Binding to NF-κB Response Element Binding to NF-κB Response Element NF-κB (p65/p50) Nuclear Translocation->Binding to NF-κB Response Element Luciferase Gene Expression Luciferase Gene Expression Binding to NF-κB Response Element->Luciferase Gene Expression This compound This compound This compound->IKK Activation Inhibition cluster_0 AP-1 Pathway cluster_1 STAT3 Pathway Growth Factors Growth Factors MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Growth Factors->MAPK Cascade (ERK, JNK, p38) c-Jun/c-Fos Phosphorylation c-Jun/c-Fos Phosphorylation MAPK Cascade (ERK, JNK, p38)->c-Jun/c-Fos Phosphorylation AP-1 Dimerization AP-1 Dimerization c-Jun/c-Fos Phosphorylation->AP-1 Dimerization Binding to AP-1 Response Element Binding to AP-1 Response Element AP-1 Dimerization->Binding to AP-1 Response Element Luciferase Expression Luciferase Expression Binding to AP-1 Response Element->Luciferase Expression Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK Phosphorylation JAK Phosphorylation Cytokines (e.g., IL-6)->JAK Phosphorylation STAT3 Phosphorylation STAT3 Phosphorylation JAK Phosphorylation->STAT3 Phosphorylation STAT3 Dimerization & Nuclear Translocation STAT3 Dimerization & Nuclear Translocation STAT3 Phosphorylation->STAT3 Dimerization & Nuclear Translocation Binding to STAT3 Response Element Binding to STAT3 Response Element STAT3 Dimerization & Nuclear Translocation->Binding to STAT3 Response Element Luciferase Expression Luciferase Expression Binding to STAT3 Response Element->Luciferase Expression This compound This compound This compound->MAPK Cascade (ERK, JNK, p38) Inhibition This compound->JAK Phosphorylation Inhibition

References

Dehydrotrametenolic Acid: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid, a lanostane-type triterpenoid (B12794562) compound isolated from natural sources such as the fungus Poria cocos, has demonstrated significant potential as an agent for inducing apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound. The information compiled herein is based on existing scientific literature and is intended to guide the design and execution of relevant in vitro studies.

This compound has been shown to selectively inhibit the growth of cancer cells, particularly those with H-ras transformations.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the H-ras/Akt/Erk and caspase-dependent pathways.[1][2] These characteristics make it a compelling candidate for further investigation in the development of novel cancer therapeutics.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound in a cancer cell line. Further research is required to expand this dataset across a wider range of human cancer cell lines.

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
This compoundH-ras transformed rat2 cellsGrowth Inhibition40[1][2]

Signaling Pathways

This compound induces apoptosis by targeting key signaling molecules within cancer cells. The primary pathway implicated involves the downregulation of H-ras and the subsequent inhibition of the downstream Akt and Erk signaling cascades. This ultimately leads to the activation of the executioner caspase-3, a key mediator of apoptosis.

Dehydrotrametenolic_Acid_Pathway DTA This compound Hras H-ras DTA->Hras inhibits Akt Akt Hras->Akt activates Erk Erk Hras->Erk activates Caspase3 Caspase-3 Akt->Caspase3 inhibits Erk->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound Apoptosis Induction Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on cancer cells.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins in the this compound-induced apoptosis pathway, such as H-ras, Akt, Erk, cleaved caspase-3, and PARP.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H-ras, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the apoptosis-inducing effects of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with This compound (Dose-Response) CellCulture->Treatment MTT 3. Cell Viability Assay (MTT) Treatment->MTT IC50 4. Determine IC50 Value MTT->IC50 ApoptosisTreatment 5. Treat Cells at IC50 Concentration FlowCytometry 6. Annexin V/PI Staining & Flow Cytometry ApoptosisTreatment->FlowCytometry ApoptosisQuantification 7. Quantify Apoptotic Cells FlowCytometry->ApoptosisQuantification MechanismTreatment 8. Treat Cells and Prepare Lysates WesternBlot 9. Western Blot for H-ras, Akt, Erk, Cleaved Caspase-3, PARP MechanismTreatment->WesternBlot PathwayAnalysis 10. Analyze Protein Expression Changes WesternBlot->PathwayAnalysis

Workflow for studying this compound-induced apoptosis

References

Dehydrotrametenolic Acid: Application in Skin Barrier Function Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid with emerging applications in dermatological research, particularly in the context of skin barrier function.[1][2][3] The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity is maintained through a complex interplay of cellular differentiation, lipid synthesis, and the formation of tight junctions. Research indicates that DTA can positively influence these processes, suggesting its potential as a therapeutic or cosmetic agent for conditions associated with a compromised skin barrier.

These application notes provide a comprehensive overview of the in vitro effects of DTA on skin barrier function, detailing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action

In vitro studies using human keratinocyte cell lines (HaCaT) have demonstrated that this compound enhances skin barrier function through two primary mechanisms: promoting keratinocyte differentiation and increasing skin hydration.[1][2] These effects are mediated by the activation of specific signaling pathways.

DTA has been shown to upregulate the expression of genes and proteins crucial for the formation and maintenance of the skin barrier. This includes markers of keratinocyte differentiation such as involucrin (IVL) and transglutaminase-1 (TGM-1) , as well as proteins involved in hydration like hyaluronan synthase 2 (HAS-2) , hyaluronan synthase 3 (HAS-3) , and aquaporin 3 (AQP3) .[1][2][3]

The molecular mechanism underlying these effects involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. DTA treatment leads to the phosphorylation of MAPKs (ERK, JNK, and p38) and IκBα. This, in turn, activates the transcription factors Activator Protein-1 (AP-1) and NF-κB , which then promote the expression of genes related to skin barrier function.[1][2][3]

DTA_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Gene Expression cluster_effects Cellular Effects DTA This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) DTA->MAPK_pathway activates NFKB_pathway IκBα/NF-κB Pathway DTA->NFKB_pathway activates AP1 AP-1 MAPK_pathway->AP1 activates NFKB NF-κB NFKB_pathway->NFKB activates nucleus Nucleus AP1->nucleus NFKB->nucleus HAS2_3 HAS-2, HAS-3 nucleus->HAS2_3 AQP3 AQP3 nucleus->AQP3 TGM1 TGM-1 nucleus->TGM1 Involucrin Involucrin nucleus->Involucrin Hydration Increased Skin Hydration HAS2_3->Hydration AQP3->Hydration Differentiation Enhanced Keratinocyte Differentiation TGM1->Differentiation Involucrin->Differentiation SkinBarrier Improved Skin Barrier Function Hydration->SkinBarrier Differentiation->SkinBarrier

DTA Signaling Pathway

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on gene and protein expression in HaCaT keratinocytes.

Table 1: Effect of DTA on mRNA Expression of Skin Hydration-Related Genes

GeneDTA Concentration (µM)Fold Change vs. Control
HAS-2 1~1.5
5~2.5
10~3.0
HAS-3 1~1.2
5~1.8
10~2.2
AQP3 1~1.3
5~2.0
10~2.5

Data is approximated from published graphical representations and presented as fold change relative to untreated control cells.

Table 2: Effect of DTA on mRNA Expression of Keratinocyte Differentiation Markers

GeneDTA Concentration (µM)Fold Change vs. Control
TGM-1 1~1.4
5~2.0
10~2.8
Involucrin 1~1.5
5~2.2
10~3.5
Caspase-14 1~1.2
5~1.6
10~2.0

Data is approximated from published graphical representations and presented as fold change relative to untreated control cells.

Table 3: Effect of DTA on Protein Expression

ProteinDTA Concentration (µM)Relative Expression Level
HAS-2 1Increased
5Moderately Increased
10Significantly Increased
HAS-3 1Increased
5Moderately Increased
10Significantly Increased
TGM-2 1Increased
5Moderately Increased
10Significantly Increased

Relative expression levels are summarized from Western blot data.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Gene Expression Analysis by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol outlines the steps to quantify the mRNA expression of skin barrier-related genes in keratinocytes treated with DTA.

RT_qPCR_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., HaCaT cells + DTA) start->cell_culture rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. qPCR Amplification (with gene-specific primers) cdna_synthesis->qpcr data_analysis 5. Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end

RT-qPCR Experimental Workflow

Materials:

  • HaCaT keratinocytes

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound (DTA) stock solution

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target and housekeeping genes)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to ~80% confluency.

    • Treat cells with varying concentrations of DTA (e.g., 1, 5, 10 µM) or vehicle control for 24 hours.

  • RNA Extraction:

    • Wash cells with PBS and lyse them according to the RNA extraction kit manufacturer's protocol.

    • Isolate total RNA and assess its purity and concentration using a spectrophotometer.[4]

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.[4]

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.

    • Perform qPCR using a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[4]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[4]

Protocol 2: Protein Expression Analysis by Western Blotting

This protocol describes the detection and quantification of skin barrier-related proteins in DTA-treated keratinocytes.

Materials:

  • DTA-treated HaCaT cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-HAS-2, anti-TGM-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse DTA-treated and control cells in lysis buffer.

    • Quantify protein concentration using a BCA assay.[5]

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Wash the membrane and add chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify band intensities, normalizing to a loading control (e.g., β-actin).

Protocol 3: Assessment of NF-κB and AP-1 Transcriptional Activity by Luciferase Reporter Assay

This protocol details the measurement of NF-κB and AP-1 activation in response to DTA treatment.

Materials:

  • HaCaT cells

  • NF-κB or AP-1 luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DTA stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HaCaT cells with the NF-κB or AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent.[7]

  • Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of DTA for a specified period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[8]

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[9]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[8]

Additional Protocols for Skin Barrier Function Research

Protocol 4: In Vitro Transepidermal Water Loss (TEWL) Measurement

TEWL is a key indicator of skin barrier integrity. This protocol describes its measurement in an in vitro setting using reconstructed human epidermis (RHE) models.

Materials:

  • Reconstructed human epidermis (RHE) models

  • Culture medium for RHE

  • DTA solution

  • TEWL measurement device (e.g., Tewameter® or VapoMeter)

  • Diffusion cells (optional)

Procedure:

  • RHE Model Culture and Treatment:

    • Culture the RHE models according to the manufacturer's instructions.

    • Topically apply DTA solution to the RHE models.

  • TEWL Measurement:

    • Acclimatize the RHE models to a controlled environment (temperature and humidity) for at least 30 minutes before measurement.[10]

    • Place the probe of the TEWL device directly on the surface of the RHE model.

    • Record the TEWL reading (in g/m²/h). Multiple readings should be taken for each sample.[11]

Protocol 5: Immunofluorescence Staining of Tight Junction Proteins

This protocol allows for the visualization of tight junction protein localization and expression in keratinocytes.

Materials:

  • Keratinocytes cultured on coverslips or Transwell filters

  • DTA solution

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-ZO-1, anti-occludin)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture keratinocytes to form a confluent monolayer.

    • Treat with DTA as required.

  • Fixation and Permeabilization:

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells to allow antibody entry.[12]

  • Blocking and Staining:

    • Block non-specific antibody binding.

    • Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.[12]

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Mount the coverslips and visualize the staining using a fluorescence microscope.

Protocol 6: Ceramide Synthase Activity Assay

This assay measures the activity of enzymes involved in ceramide synthesis, a critical component of the skin's lipid barrier.

Materials:

  • Cell lysates from DTA-treated keratinocytes

  • Assay buffer

  • Fluorescent sphingoid base substrate (e.g., NBD-sphinganine)

  • Fatty acyl-CoA

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Solid-phase extraction (SPE) columns or TLC plates

  • Fluorometer or plate reader

Procedure:

  • Enzyme Reaction:

    • Incubate cell lysates with the fluorescent substrate and fatty acyl-CoA in the assay buffer.[13]

  • Lipid Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Separate the fluorescent ceramide product from the unreacted substrate using SPE or TLC.[13]

  • Quantification:

    • Measure the fluorescence of the ceramide product to determine enzyme activity.

Conclusion

This compound presents a promising avenue for research into the enhancement of skin barrier function. The protocols and data provided herein offer a framework for investigating its efficacy and mechanism of action. By employing these standardized methods, researchers can further elucidate the potential of DTA in the development of novel dermatological and cosmetic applications.

References

Troubleshooting & Optimization

Overcoming Dehydrotrametenolic acid solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydrotrametenolic acid (DTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro assays, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound (DTA) is a lanostane-type triterpenoid (B12794562) compound often isolated from medicinal fungi such as Poria cocos.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing effects.[2][3] Its mechanisms of action involve the modulation of several key signaling pathways.

Q2: I am observing precipitation when I add my DTA stock solution to my cell culture medium. What is the likely cause?

A2: This is a common issue due to the hydrophobic nature of DTA. The precipitation, often called "crashing out," occurs when the DTA, dissolved in a concentrated organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit in the final solution.[4]

Q3: What is the recommended solvent for preparing a stock solution of DTA?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of DTA and other hydrophobic compounds for in vitro assays.[4][5] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: While cell line dependent, a final DMSO concentration of 0.5% or less is generally considered safe for most cell lines.[6] However, it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

Q5: Can I use other solvents besides DMSO to dissolve DTA?

A5: While DMSO is the most common, other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. However, their volatility and potential for cytotoxicity at higher concentrations should be considered. A study on triterpenoids from Wolfiporia cocos noted low solubility (<5 µg/µL) in methanol, suggesting DMSO is a better choice for achieving higher stock concentrations.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation During Working Solution Preparation

Symptoms:

  • Cloudiness or visible particles appear immediately upon adding DTA stock solution to the cell culture medium.

  • A precipitate forms after a short incubation period.

Possible Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of DTA in the medium exceeds its aqueous solubility. Decrease the final working concentration.
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into the aqueous medium. Perform a stepwise dilution: first, dilute the stock into a small volume of medium, then add this to the final volume.[4]
Low Temperature of Medium The solubility of DTA may decrease at lower temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[4]
Interaction with Media Components DTA may interact with salts or other components in the media, leading to the formation of insoluble complexes. If possible, try a different basal media formulation.
Issue 2: Inconsistent or Non-reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Dissolution of Stock The DTA may not be fully dissolved in the initial stock solution. Gently warm the stock solution and use sonication to aid dissolution. Visually inspect for any undissolved particles.
Precipitation Over Time DTA may be precipitating out of the solution during the course of the experiment. Visually inspect the wells for any precipitate at the end of the assay. Consider using a lower, more stable concentration of DTA.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and polypropylene (B1209903) tubes.

Data Presentation

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

SolventSolubilityNotes
WaterPoorly solubleExpected for a hydrophobic triterpenoid.
Methanol< 5 µg/µL (< 11 µM)Indicates limited solubility.[1]
DMSO~1 mg/mL (~2.2 mM)Requires warming and sonication for complete dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.43 mg/mL (~3.15 mM)A co-solvent system can significantly enhance solubility.
10% DMSO, 90% Corn Oil≥ 1.43 mg/mL (≥ 3.15 mM)Demonstrates high solubility in a lipid-based vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the desired amount of DTA powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, gently warm the tube to 37°C and sonicate for 10-15 minutes. d. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of DTA Working Solution in Cell Culture Medium
  • Materials: DTA stock solution (from Protocol 1), complete cell culture medium (pre-warmed to 37°C), sterile tubes.

  • Procedure: a. Thaw an aliquot of the DTA stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentrations. c. Crucial Step: Add the DTA stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion and minimize precipitation.[4] d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Logical Workflow for Troubleshooting DTA Precipitation

start Precipitation Observed in Cell Culture Medium check_stock Is the stock solution in 100% DMSO clear? start->check_stock stock_issue Warm and sonicate stock solution. If still cloudy, remake the stock. check_stock->stock_issue No check_concentration Is the final concentration too high? check_stock->check_concentration Yes end Solution Clear stock_issue->end lower_concentration Decrease the final working concentration of DTA. check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No lower_concentration->end improve_dilution Use pre-warmed medium. Add stock dropwise while vortexing. Consider serial dilution. check_dilution->improve_dilution No check_media Is there an interaction with media components? check_dilution->check_media Yes improve_dilution->end change_media Try a different basal media formulation. check_media->change_media Yes change_media->end

Troubleshooting workflow for DTA precipitation.
Signaling Pathways Modulated by this compound

1. MAPK/AP-1 Signaling Pathway

DTA This compound MAPKKK MAPKKK (e.g., TAK1) DTA->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Gene_Expression Gene Expression (e.g., differentiation markers) AP1->Gene_Expression Regulates

DTA-mediated activation of the MAPK/AP-1 pathway.

2. IκBα/NF-κB Signaling Pathway

DTA This compound IKK IKK Complex DTA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates

Inhibitory effect of DTA on the NF-κB pathway.

3. PPARγ Signaling Pathway

DTA This compound PPARg PPARγ DTA->PPARg Binds to and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Adipogenesis, Insulin Sensitization) PPRE->Gene_Expression Regulates

DTA as an agonist of the PPARγ signaling pathway.

References

Dehydrotrametenolic acid stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dehydrotrametenolic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is a triterpenoid (B12794562) compound with poor water solubility.[1] For experimental purposes, it is most soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. Always refer to the supplier's instructions for specific storage recommendations.

Q2: How stable is this compound in aqueous solutions?

A2: Due to its low aqueous solubility, preparing stable solutions of this compound in purely aqueous buffers is challenging. The compound is likely to precipitate out of solution. For cell-based assays or other experiments requiring aqueous dilutions, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels. The stability of this compound in aqueous dilutions from an organic stock is expected to be limited, and it is recommended to prepare these solutions fresh before each experiment.

Q3: What are the expected degradation pathways for this compound?

A3: As a lanostane-type triterpene acid, this compound possesses several functional groups susceptible to degradation. Potential degradation pathways include:

  • Oxidation: The double bonds within the triterpenoid ring structure are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, any ester derivatives would be susceptible.

  • Isomerization: Changes in pH or exposure to heat and light could potentially lead to isomerization at chiral centers or rearrangement of the double bonds.

  • Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under harsh acidic or high-temperature conditions.

Q4: How does temperature affect the stability of this compound?

A4: While specific quantitative data is limited in the public domain, it is generally recommended to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C or -80°C) to prevent degradation. Elevated temperatures are likely to accelerate degradation reactions such as oxidation and isomerization. For short-term handling, maintaining the compound at room temperature should be minimized.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be due to the degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions to minimize solvent-mediated degradation.

  • Storage Conditions: Verify that your stock solutions are stored at the recommended temperature and protected from light.

  • Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your solution using HPLC at different time points to see if the peak corresponding to this compound decreases or if new peaks (degradation products) appear.

Issue 2: Precipitation of the compound during aqueous dilution.

This is a common issue due to the hydrophobic nature of this compound.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Minimize the volume of the organic solvent used to dissolve the compound.

  • Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., ethanol) to the aqueous medium can help to improve solubility and prevent precipitation.

  • Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization.

  • Prepare Dilutions Immediately Before Use: Do not store aqueous dilutions for extended periods.

Data Presentation

To systematically evaluate the stability of this compound, a forced degradation study should be conducted. The results should be presented in a clear and organized manner, as illustrated in the hypothetical tables below.

Table 1: Stability of this compound in Different Solvents at 25°C (Hypothetical Data)

SolventTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
DMSO0100.00.0
2499.50.5
4898.91.1
Ethanol0100.00.0
2497.22.8
4894.55.5
Acetonitrile (B52724)0100.00.0
2498.11.9
4896.33.7

Table 2: Effect of Temperature on the Stability of this compound in DMSO (Hypothetical Data)

Temperature (°C)Time (hours)This compound Remaining (%)
47299.8
257298.5
407292.1
607281.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (solid)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in methanol to a concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours.

    • Analyze by HPLC.

  • Control Sample: Dilute the stock solution with methanol to 0.1 mg/mL without subjecting it to any stress conditions.

  • HPLC Analysis:

    • Inject all samples into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 245 nm).

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Stress (Solution, Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 80°C) thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

signaling_pathways cluster_mapk MAPK/AP-1 Pathway cluster_nfkb IκBα/NF-κB Pathway DTA1 This compound MAPKs MAPKs (p38, ERK, JNK) DTA1->MAPKs Activates AP1 AP-1 (c-Jun, c-Fos) MAPKs->AP1 Activates Gene_Expression1 Gene Expression (e.g., Skin Hydration Genes) AP1->Gene_Expression1 Regulates DTA2 This compound IkBa IκBα Phosphorylation DTA2->IkBa Induces NFkB NF-κB Activation IkBa->NFkB Leads to Gene_Expression2 Gene Expression (e.g., Keratinocyte Differentiation) NFkB->Gene_Expression2 Regulates

Caption: Signaling pathways modulated by this compound.[2]

References

Troubleshooting Dehydrotrametenolic acid HPLC peak tailing or broadening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydrotrametenolic Acid HPLC Analysis

This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the HPLC analysis of this compound, with a focus on resolving peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing or broadening for an acidic compound like this compound?

Peak asymmetry for acidic analytes is often linked to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar functional groups of this compound. This secondary interaction mechanism can slow down a portion of the analyte molecules, causing them to elute later and create a tailing peak.[1][2][3]

  • Mobile Phase pH: this compound is a triterpenoid (B12794562) acid. If the mobile phase pH is close to the compound's pKa, a mixed population of ionized (deprotonated) and non-ionized (protonated) forms will exist. These two forms have different retention behaviors, leading to peak broadening or splitting.[1][4][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, often appearing as a "shark fin" or a fronting peak, but can also contribute to tailing.[2][6][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread out before and after separation, resulting in broader peaks.[1][8]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to move through the top of the column too quickly, leading to peak distortion.[5][8]

Q2: My this compound peak is broad and has a low signal. What should I investigate first?

For broad peaks with low intensity, consider these initial checks:

  • Injection Concentration: The sample may be too dilute. However, if the peak is broad, first rule out other issues. A common cause of broad peaks is a mobile phase that is too weak to elute the analyte efficiently, causing it to spend too much time on the column.[4] Consider increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient or isocratic method.[5]

  • Flow Rate: An excessively low flow rate can increase diffusion and lead to peak broadening. Ensure the flow rate is optimal for your column's dimensions.[9]

  • Column Degradation: An old or contaminated column loses efficiency, resulting in broader peaks.[5][7] Consider flushing the column or replacing it if performance does not improve.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[4] Ensure the column oven is stable.

Q3: How can I select an appropriate mobile phase and pH for this compound analysis?

As this compound is an acidic triterpenoid, controlling its ionization is crucial for good peak shape.

  • pH Control: To ensure the compound is in a single, protonated (non-ionized) form, the mobile phase pH should be kept at least 1.5 to 2 pH units below its pKa. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended.[10][11] This suppresses the ionization of the carboxylic acid group, minimizing silanol interactions and promoting a single retention mechanism.

  • Solvent Choice: Both acetonitrile and methanol (B129727) are common organic modifiers. Acetonitrile generally has a lower viscosity and can provide sharper peaks. A combination of acetonitrile and methanol can also be used to fine-tune selectivity for separating structurally similar triterpenoids.[12]

Q4: What type of HPLC column is recommended for analyzing this compound and similar triterpenoids?

  • Standard Columns: A high-purity, fully end-capped C18 column is a common starting point. End-capping is critical as it deactivates most of the surface silanol groups, reducing the potential for secondary interactions that cause peak tailing.[1][5]

  • Advanced Columns: For challenging separations of structurally similar triterpenoids, a C30 column can offer alternative selectivity and improved resolution. The longer carbon chains of a C30 phase are better at resolving shape-differentiated isomers.[12]

Troubleshooting Guide: Peak Tailing & Broadening

This section provides a systematic approach to diagnosing and resolving peak shape issues. Refer to the workflow diagram below for a visual guide.

Initial Checks
  • Review Method Parameters: Confirm that the mobile phase composition, gradient, flow rate, and temperature are correct.

  • Check System Suitability: Run a standard to ensure the system is performing as expected. A high tailing factor (USP Tailing > 2.0) indicates a problem.[5]

  • Blank Injection: Perform a blank injection (injecting only the sample solvent) to check for ghost peaks or carryover from previous injections, which can interfere with your peak of interest.[4][7]

Troubleshooting Workflow Diagram

G start Problem Observed: Peak Tailing or Broadening check_overload Is the peak shape concentration-dependent? start->check_overload overload_yes YES: Column Overload check_overload->overload_yes Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No overload_solution Solution: - Reduce injection volume - Dilute sample - Use a higher capacity column overload_yes->overload_solution solvent_yes YES: Solvent Mismatch check_solvent->solvent_yes Yes check_ph Is the mobile phase pH controlled (e.g., with acid)? check_solvent->check_ph No solvent_solution Solution: - Dissolve sample in initial  mobile phase composition - Reduce injection volume solvent_yes->solvent_solution ph_no NO: Improper pH / Ionization check_ph->ph_no No check_column Is the column old, or is peak shape worsening over time? check_ph->check_column Yes ph_solution Solution: - Add 0.1% Formic Acid or  Acetic Acid to mobile phase - Ensure pH is < pKa of analyte ph_no->ph_solution column_yes YES: Column Degradation or Contamination check_column->column_yes Yes check_system Are peaks (especially early ones) consistently broad? check_column->check_system No column_solution Solution: - Use a guard column - Flush the column with a strong solvent - Replace the column column_yes->column_solution system_yes YES: Extra-Column Volume check_system->system_yes Yes final_check If issues persist, consider secondary silanol interactions. check_system->final_check No system_solution Solution: - Use shorter, narrower ID tubing - Check for loose fittings - Ensure tubing is fully seated system_yes->system_solution final_solution Solution: - Use a highly end-capped column - Use a different column chemistry  (e.g., C30 or polar-embedded) final_check->final_solution

Caption: Troubleshooting workflow for HPLC peak tailing and broadening.

Quantitative Data Summary

The following table summarizes common issues and their quantitative solutions.

Symptom Potential Cause Recommended Solution & Quantitative Guideline
Peak tailing increases with sample concentration.Column Overload Reduce injection volume or dilute the sample. Aim for an injection volume of ≤ 5% of the column's total volume.[5]
Asymmetrical peaks for an acidic compound.Improper Mobile Phase pH Adjust mobile phase pH to be at least 1.5-2 units below the analyte's pKa. A common approach is to add 0.1% formic acid.
All peaks in the chromatogram are broad.Extra-Column Volume Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm ID).[5]
Peaks become broader over a series of runs.Column Contamination/Degradation Use a guard column to protect the analytical column.[13] If pressure increases, flush or back-flush the column according to manufacturer instructions.[9]
Poor peak shape with a strong sample solvent.Solvent Mismatch The sample solvent should ideally match the initial mobile phase composition. If a stronger solvent must be used, reduce the injection volume.[5]

Experimental Protocols

Recommended HPLC Method for this compound

This method is a starting point based on typical analyses of triterpenoid acids.[12][14][15] Optimization may be required.

Parameter Recommendation
HPLC System Standard HPLC or UHPLC system
Column High-purity, end-capped C18 or C30, 2.1 or 4.6 mm ID, 100-150 mm length, < 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start at 60-70% B, increase to 90-95% B over 15-20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 0.8 - 1.0 mL/min for 4.6 mm ID column; 0.2 - 0.4 mL/min for 2.1 mm ID column.
Column Temperature 30 - 40 °C[15][16]
Injection Volume 5 - 10 µL
Detector UV/PDA at 210 nm or 248 nm[10][15] (Note: Triterpenoids lack strong chromophores). Charged Aerosol Detector (CAD) is an alternative for better sensitivity.[12]
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh this compound standard and dissolve in a suitable organic solvent like methanol, acetonitrile, or DMSO to prepare a stock solution (e.g., 1 mg/mL).[17][18]

  • Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Sample Extraction (from complex matrix): For samples like plant extracts, use a suitable extraction solvent (e.g., ethanol (B145695) or methanol), followed by sonication.[12][14]

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.

Logical Relationship Diagram: pH Effect on Peak Shape

This diagram illustrates the relationship between mobile phase pH, the analyte's ionization state, and the resulting peak shape.

G ph_low Mobile Phase pH << pKa (e.g., pH 2.5-3) ionization_low Analyte is Fully Protonated (Single Non-ionized Form) ph_low->ionization_low ph_mid Mobile Phase pH ≈ pKa ionization_mid Mixed Population of Ionized and Non-ionized Forms ph_mid->ionization_mid ph_high Mobile Phase pH >> pKa ionization_high Analyte is Fully Deprotonated (Single Ionized Form) ph_high->ionization_high peak_good Result: Sharp, Symmetrical Peak ionization_low->peak_good peak_bad Result: Broad or Split Peak ionization_mid->peak_bad peak_ok Result: Symmetrical Peak (May show tailing from silanol interactions) ionization_high->peak_ok

Caption: Impact of mobile phase pH on the peak shape of an acidic analyte.

References

Technical Support Center: Dehydrotrametenolic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrotrametenolic acid (DTA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential interference of DTA in your biochemical assays and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTA) and what are its known biological activities?

A1: this compound is a lanostane-type triterpenoid (B12794562) compound isolated from fungi such as Poria cocos. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing properties. DTA has been shown to modulate signaling pathways such as MAPK/AP-1 and IκBα/NF-κB.

Q2: Why might DTA interfere with my biochemical assay?

A2: Like many natural products, DTA has the potential to interfere with biochemical assays through several mechanisms:

  • Optical Interference: The compound may absorb light or fluoresce at the excitation or emission wavelengths used in your assay, leading to false-positive or false-negative results.

  • Chemical Reactivity: DTA could react directly with assay reagents, such as enzymes or substrates, altering their function.

  • Compound Aggregation: At certain concentrations, DTA may form aggregates that can sequester proteins or other macromolecules in the assay, leading to non-specific inhibition.

  • Biological Interference: As a biologically active molecule, DTA can inhibit off-target proteins, such as cytochrome P450 enzymes, which could indirectly affect your assay results. Lanostane-type triterpenoids from Ganoderma species have been shown to inhibit various CYP450 subtypes.[1][2][3]

Q3: What are the initial signs that DTA might be interfering with my assay?

A3: Be vigilant for the following indicators of potential interference:

  • High variability between replicate wells.

  • A dose-response curve that does not follow a standard sigmoidal pattern.

  • Discrepancies between your results and previously published data for DTA or similar compounds.

  • Inconsistent results between different assay formats (e.g., absorbance vs. fluorescence).

Troubleshooting Guides

This section provides structured guidance to identify and mitigate potential interference from this compound in your experiments.

Issue 1: Suspected Optical Interference

Question: My absorbance-based assay shows a signal in the presence of DTA even without the target analyte, or my fluorescence-based assay shows an unexpected quenching or enhancement of the signal. How can I confirm and correct for optical interference?

Answer: Optical interference is a common issue with colored or fluorescent compounds. Follow these steps to diagnose and address the problem.

Troubleshooting Workflow for Optical Interference

cluster_0 Diagnosis cluster_1 Mitigation cluster_2 No Interference start Suspected Optical Interference step1 Run Compound-Only Control: Measure absorbance/fluorescence of DTA in assay buffer at various concentrations. start->step1 decision1 Does DTA show intrinsic absorbance or fluorescence at assay wavelengths? step1->decision1 step2a Data Correction: Subtract the background signal from DTA-containing wells. decision1->step2a Yes step2b Change Wavelengths: If possible, shift excitation/emission wavelengths to avoid DTA's spectrum. decision1->step2b Yes step2c Switch Assay Format: Consider a non-optical method (e.g., luminescence, radiometric). decision1->step2c Yes end Optical interference is unlikely. Proceed to other troubleshooting guides. decision1->end No

Caption: Workflow to diagnose and mitigate optical interference.

Experimental Protocol: Measuring Compound Absorbance/Fluorescence

  • Prepare a DTA dilution series: Create a series of DTA concentrations in your assay buffer that mirrors the concentrations used in your main experiment.

  • Plate setup: Add the DTA dilutions to the wells of a microplate. Include wells with assay buffer only as a blank.

  • Read the plate: Measure the absorbance or fluorescence at the same wavelength(s) used in your primary assay.

  • Data analysis: Subtract the mean of the blank wells from all other wells. If the resulting values are significant, this indicates intrinsic absorbance or fluorescence of DTA.

Issue 2: Suspected Compound Aggregation

Question: My assay shows non-specific inhibition at higher concentrations of DTA, and the dose-response curve is steep and irregular. Could this be due to aggregation?

Answer: Compound aggregation can lead to promiscuous inhibition by sequestering proteins. The following steps can help determine if aggregation is occurring and how to mitigate it.

Troubleshooting Workflow for Compound Aggregation

cluster_0 Diagnosis cluster_1 Mitigation cluster_2 No Aggregation start Suspected Compound Aggregation step1 Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. start->step1 decision1 Is the inhibitory effect of DTA significantly reduced or eliminated? step1->decision1 step2a Incorporate 0.01% Triton X-100 in all future assays with DTA. decision1->step2a Yes step2b Consider lowering the concentration range of DTA used. decision1->step2b Yes end Aggregation is an unlikely cause. Investigate other interference mechanisms. decision1->end No

Caption: Workflow to identify and address compound aggregation.

Experimental Protocol: Testing for Aggregation with Detergent

  • Prepare two sets of assay buffers: One with and one without 0.01% (v/v) Triton X-100.

  • Run the assay in parallel: Perform your standard assay with a dilution series of DTA using both buffer conditions.

  • Compare results: If the inhibitory activity of DTA is significantly diminished in the presence of Triton X-100, it is likely that aggregation was contributing to the observed effect.

Issue 3: Suspected Interference in Luciferase Reporter Assays

Question: I am using a luciferase reporter assay and observe unexpected results with DTA treatment, such as an increase in signal where a decrease is expected. How can I troubleshoot this?

Answer: Luciferase assays are prone to interference from small molecules that can either directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to an increased signal over time.[4][5]

Troubleshooting Workflow for Luciferase Assay Interference

cluster_0 Diagnosis cluster_1 Mitigation & Confirmation cluster_2 No Direct Inhibition start Unexpected Luciferase Assay Results step1 Run a cell-free luciferase assay: Incubate purified luciferase enzyme with DTA and substrate. start->step1 decision1 Does DTA inhibit the purified luciferase enzyme? step1->decision1 step2a Consider DTA as a direct luciferase inhibitor. Report this finding. decision1->step2a Yes step2b Use a different reporter system: Switch to a non-luciferase based reporter (e.g., SEAP, GFP). decision1->step2b Yes step2c Perform an orthogonal assay: Confirm biological effects with a different method (e.g., qPCR, Western blot). decision1->step2c Yes end Direct luciferase inhibition is unlikely. Investigate other potential interferences. decision1->end No

Caption: Troubleshooting workflow for luciferase reporter assays.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Reagents: Obtain purified firefly luciferase, its substrate (luciferin), and ATP.

  • Assay setup: In a white, opaque 96-well plate, add assay buffer, purified luciferase enzyme, and a dilution series of DTA.

  • Initiate reaction: Add the luciferin/ATP solution to all wells.

  • Measure luminescence: Immediately measure the luminescence using a plate reader.

  • Data analysis: A dose-dependent decrease in luminescence in the presence of DTA indicates direct inhibition of the luciferase enzyme.

Quantitative Data Summary

Currently, there is limited publicly available data on the specific interference of this compound in a wide range of biochemical assays. The following table provides a template for researchers to systematically document their findings and contribute to a better understanding of DTA's behavior in different assay systems.

Assay TypeDetection MethodDTA Concentration RangeObserved InterferenceMitigation StrategyIC50 / EC50 of Interference (if applicable)
e.g., Kinase AssayFluorescence Polarization0.1 - 100 µMSignal quenching at >10 µMSubtraction of compound-only control25 µM
e.g., Luciferase ReporterLuminescence0.1 - 50 µMIncreased signal at all concentrationsUse of a non-luciferase reporterN/A
e.g., ELISAAbsorbance (450 nm)1 - 100 µMIncreased absorbance at >20 µMSubtraction of compound-only control50 µM

This table is intended as a template for data organization. The values provided are hypothetical examples.

By systematically applying these troubleshooting guides and documenting your findings, you can confidently assess the potential for this compound to interfere with your biochemical assays and take the necessary steps to ensure the integrity of your results.

References

Technical Support Center: Dehydrotrametenolic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dehydrotrametenolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a lanostane-type triterpenoid (B12794562) compound.[1] It is primarily isolated from fungi, most notably from the sclerotium of Poria cocos (also known as Fu Ling) and various species of the genus Ganoderma (Reishi mushrooms).[1][2] This compound is of significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects.[2]

Q2: What are the common methods for extracting this compound?

A2: Common methods for extracting this compound and other triterpenoids from fungal sources include:

  • Conventional Solvent Extraction: This includes maceration and reflux extraction using organic solvents like ethanol (B145695).[3][4]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the cell walls of the fungal material, enhancing solvent penetration and extraction efficiency.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and fungal matrix, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to produce solvent-free extracts.

Q3: How can I quantify the yield of this compound in my extract?

A3: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[3][5] A reversed-phase HPLC system with a C18 column and a UV detector is typically used.[3] The mobile phase often consists of a mixture of methanol (B129727), acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid).[3] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound.

Problem Potential Causes Recommended Solutions
Low Yield of this compound Inadequate pre-extraction processing: The fungal material may not be properly prepared, limiting solvent access to the target compound.- Drying: Ensure the fungal material is thoroughly dried to prevent enzymatic degradation. Low-temperature drying (e.g., 40-50°C) is recommended to avoid denaturation of heat-sensitive compounds. - Grinding: Grind the dried material into a fine powder (e.g., 80-100 mesh) to increase the surface area for extraction.
Suboptimal extraction solvent: The polarity of the solvent may not be ideal for solubilizing this compound.- Solvent Selection: Ethanol, particularly in concentrations of 70-80% in water, is often effective for extracting triterpenoids. Experiment with different solvent polarities to find the optimal one for your specific fungal source.
Inefficient extraction parameters: Extraction time, temperature, and solvent-to-material ratio may not be optimized.- Optimization: Systematically vary the extraction parameters to identify the optimal conditions. For reflux extraction, a temperature of around 75°C for 2-3 hours is a good starting point.[4] For UAE, shorter extraction times (e.g., 30-60 minutes) are typically sufficient.
Inconsistent Yields Between Batches Variability in raw material: The concentration of this compound can vary depending on the fungal strain, growth conditions, and harvest time.- Standardize Raw Material: If possible, source your fungal material from a single, reliable supplier. - Quality Control: Perform a preliminary analysis (e.g., HPLC) on a small sample of each new batch of raw material to assess its this compound content.
Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to significant differences in yield.- Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for your extraction process.
Degradation of this compound Exposure to high temperatures for extended periods: Triterpenoids can be susceptible to degradation at high temperatures.- Temperature Control: For reflux extraction, avoid excessive heating. For MAE, carefully control the microwave power and duration. - Drying Method: Use low-temperature drying methods for the crude extract, such as vacuum drying at a controlled temperature (e.g., 45°C).[4]
Presence of degradative enzymes: If the raw material is not properly dried, enzymes can degrade the target compound.- Proper Drying: Ensure the fungal material is dried promptly and thoroughly after harvesting to inactivate enzymes.
Co-extraction of Impurities Non-selective extraction solvent: The chosen solvent may also extract a wide range of other compounds, complicating purification.- Solvent Optimization: Experiment with solvents of different polarities to find one that is more selective for this compound. - Purification: Implement a post-extraction purification step, such as column chromatography, to separate this compound from other co-extracted compounds.
Difficulties in HPLC Quantification Poor peak resolution: Co-eluting compounds can interfere with the accurate quantification of this compound.- Mobile Phase Optimization: Adjust the composition of the mobile phase (e.g., the ratio of organic solvents and the pH) to improve the separation of peaks.[6] - Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures.[6]
Baseline noise or drift: This can affect the accuracy of peak integration.- System Maintenance: Ensure the HPLC system is properly maintained, including regular cleaning of the detector flow cell and checking for leaks. - Mobile Phase Preparation: Degas the mobile phase thoroughly to remove dissolved air, which can cause baseline noise.

Data on Extraction Parameters and Yields

Disclaimer: The following tables summarize data for the extraction of total triterpenoids from fungal sources, which are used as a proxy for this compound due to the limited availability of specific data for this compound.

Table 1: Comparison of Extraction Methods for Total Triterpenoids

Extraction Method Source Material Solvent Key Parameters Total Triterpenoid Yield Reference
Reflux ExtractionPoria cocos75% Ethanol8x solvent volume, 75°C, 2 hours, 3 cycles>80% purity in extract[4]
Ultrasound-Assisted Extraction (UAE)Ganoderma lucidumEthanol27:1 mL/g solvent-to-material ratio, 55 min, 480 W9.58 mg/g
Microwave-Assisted Extraction (MAE)Poria cocos (fermented)95% Ethanol1:20 solid-liquid ratio, 300 W, 5 min2.68%[7]
Hot Water ExtractionGanoderma lucidumWaterNot specified3.69 mg/g

Table 2: Influence of Solvent on Total Triterpenoid Extraction Yield from Poria cocos

Solvent Extraction Method Total Triterpenoid Yield (% in extract) Reference
60% EthanolRefluxNot specified, but effective[3]
70% EthanolRefluxNot specified, but effective[3]
75% EthanolReflux>80% purity[4]
80% EthanolRefluxNot specified, but effective[3]

Experimental Protocols

Protocol 1: Reflux Extraction of this compound from Poria cocos

This protocol is adapted from a patented method for extracting total triterpenes from Poria cocos.[4]

  • Preparation of Material:

    • Dry the sclerotium of Poria cocos at a low temperature (e.g., 45-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (approximately 80-100 mesh).

  • Extraction:

    • Place 100 g of the powdered Poria cocos into a round-bottom flask.

    • Add 800 mL of 75% ethanol (a 1:8 solid-to-solvent ratio).

    • Heat the mixture to 75°C and maintain a gentle reflux for 2 hours with constant stirring.

    • After 2 hours, allow the mixture to cool and then filter it under vacuum to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Concentration and Initial Purification:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator.

    • Add an appropriate amount of water to the concentrated extract to cause precipitation of the triterpenoids.

    • Extract the aqueous suspension multiple times with ethyl acetate (B1210297).

    • Combine the ethyl acetate layers and concentrate them to dryness under reduced pressure.

  • Final Processing:

    • Dissolve the dried extract in a minimal amount of methanol and filter to remove any insoluble impurities.

    • Concentrate the methanol solution and then disperse the residue in water.

    • Dry the final product under vacuum to obtain the total triterpene extract containing this compound.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of triterpenoids from a crude extract.

  • Preparation of the Column:

    • Select an appropriate stationary phase, such as silica (B1680970) gel (e.g., 70-230 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve the crude triterpene extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Poria cocos Sclerotium drying Low-Temperature Drying raw_material->drying grinding Grinding (80-100 mesh) drying->grinding extraction Solvent Extraction (e.g., Reflux with 75% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) concentration->liquid_extraction column_chromatography Column Chromatography liquid_extraction->column_chromatography hplc HPLC Quantification column_chromatography->hplc final_product Purified this compound column_chromatography->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway cluster_mva Mevalonate (MVA) Pathway cluster_squalene Squalene Synthesis cluster_lanosterol Lanosterol and Triterpenoid Synthesis acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanostane_triterpenoids Lanostane-type Triterpenoids lanosterol->lanostane_triterpenoids dehydrotrametenolic_acid This compound lanostane_triterpenoids->dehydrotrametenolic_acid

Caption: Simplified biosynthesis pathway of lanostane-type triterpenoids like this compound.

References

Technical Support Center: Dehydrotrametenolic Acid Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrotrametenolic acid (DTA) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when measuring cell viability after this compound treatment?

A1: this compound, as a natural triterpenoid, presents challenges common to many natural products in cell-based assays. Key issues include poor aqueous solubility, potential for direct interference with assay reagents, and complex biological activity that can affect metabolic-based assays. Its hydrophobic nature can lead to precipitation in culture media, and its potential antioxidant properties can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.

Q2: Which cell viability assays are recommended for this compound?

A2: While MTT is a common starting point, its susceptibility to interference from natural compounds warrants caution. A multi-assay approach is recommended to validate findings.

  • MTT Assay: A colorimetric assay measuring mitochondrial reductase activity. It is widely used but prone to interference from compounds with intrinsic reducing potential.

  • XTT Assay: Similar to MTT, but produces a water-soluble formazan (B1609692) product, simplifying the protocol. However, it can still be susceptible to direct reduction by the test compound.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells. As it measures membrane integrity rather than metabolic activity, it is a good orthogonal method to confirm results from tetrazolium-based assays.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: this compound is sparingly soluble in aqueous solutions and typically requires an organic solvent for solubilization.

  • DMSO as a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing a high-concentration stock solution of DTA (e.g., 10-20 mM).

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium low, generally at or below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Dilution Technique: To prevent precipitation upon dilution, perform a serial dilution of the DMSO stock in pre-warmed culture medium. Avoid adding the concentrated stock directly to a large volume of aqueous medium. Gentle vortexing or sonication of the stock solution before dilution can also aid in dissolution.

Troubleshooting Guides

Problem 1: I am observing unexpectedly high cell viability or a proliferative effect at concentrations where I expect cytotoxicity in my MTT assay.

  • Possible Cause: Direct reduction of the MTT reagent by this compound. As a natural product, DTA may possess antioxidant properties that can chemically reduce the yellow tetrazolium salt to purple formazan, independent of cellular metabolic activity. This leads to a false-positive signal for viability.[1][2]

  • Troubleshooting Steps:

    • Cell-Free Control: Run a control plate with the same concentrations of this compound in culture medium without cells. Add the MTT reagent and incubate as you would with cells. If a color change occurs, it confirms direct reduction by the compound.

    • Subtract Background: Subtract the absorbance values from the cell-free control wells from your experimental wells.

    • Alternative Assay: Use a non-tetrazolium-based assay, such as the LDH cytotoxicity assay, which measures membrane integrity and is less prone to this type of interference.

Problem 2: My this compound precipitates in the cell culture wells during the experiment.

  • Possible Cause: Poor aqueous solubility of the compound leading to "solvent-shifting" precipitation when the DMSO stock is diluted in the aqueous culture medium.

  • Troubleshooting Steps:

    • Optimize Solubilization: Ensure your DTA stock in DMSO is fully dissolved. Gentle warming (to no more than 37°C) and brief sonication can help.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock in pre-warmed culture medium to create intermediate concentrations before the final dilution in the cell plate.

    • Reduce Serum Concentration: If experimentally feasible, temporarily reducing the serum concentration in the medium during treatment can sometimes improve the solubility of hydrophobic compounds.

    • Visual Inspection: Always visually inspect your wells under a microscope after adding the compound to check for precipitation.

Problem 3: The results from my MTT assay are not consistent with my LDH assay results.

  • Possible Cause: The two assays measure different cellular parameters. The MTT assay measures metabolic activity, specifically mitochondrial reductase function, while the LDH assay measures plasma membrane integrity. This compound might be affecting these two processes differently or at different time points. For instance, DTA could inhibit mitochondrial respiration without immediately causing cell membrane rupture.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform both assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cytotoxicity.

    • Mechanism of Action: Consider the known biological activities of DTA. It has been reported to induce apoptosis, which involves a cascade of events that may not be captured equally by both assays at a single time point.[2]

    • Assay Controls: Ensure all proper controls for both assays are included, such as vehicle controls, positive controls for cytotoxicity, and cell-free controls for assay interference.

Data Presentation

Table 1: Reported Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeAssayCytotoxicity MetricValue (µM)Reference
H-ras transformed Rat2FibrosarcomaNot SpecifiedGI₅₀40[2]
U251Human GliomaMTTIC₅₀42.1MedChemExpress

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are common metrics for cytotoxicity. The available data for this compound is limited, and further studies across a broader range of cell lines are needed.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol is adapted for a hydrophobic compound like this compound, which is dissolved in DMSO.

Materials:

  • This compound (DTA)

  • Anhydrous DMSO

  • 96-well flat-bottom cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DTA in DMSO.

    • Perform serial dilutions of the DTA stock solution in complete culture medium to achieve 2X the final desired concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the 2X DTA dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest DTA concentration) and untreated control wells (medium only).

    • Set up a parallel cell-free plate with the same DTA dilutions to test for direct MTT reduction.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]

Protocol 2: LDH Cytotoxicity Assay for this compound

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • Cells treated with this compound in a 96-well plate (as described in the MTT protocol, steps 1-4)

  • Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions for reagent preparation)

  • Lysis solution (often included in the kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as your treated cells, include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest DTA concentration.

    • Culture Medium Background: Medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (substrate and dye solution, prepared according to the kit's protocol) to each well of the new plate.[7]

    • Incubate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution (if included in the kit) to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, correcting for background absorbance.

Mandatory Visualization

Signaling Pathways

This compound has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

G cluster_0 H-ras/PI3K/Akt and H-ras/Raf/MEK/ERK Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras H-ras RTK->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DTA Dehydrotrametenolic acid DTA->Ras DTA->Akt DTA->ERK

Caption: DTA inhibits the H-ras/PI3K/Akt and H-ras/Raf/MEK/ERK signaling pathways.

G cluster_1 MAPK/AP-1 Pathway Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Gene Gene Expression (Inflammation, Proliferation) AP1->Gene DTA Dehydrotrametenolic acid DTA->MAPK Inhibits Phosphorylation

Caption: DTA is known to inhibit the phosphorylation of MAPKs, affecting AP-1 activation.

G cluster_2 NF-κB Signaling Pathway cluster_n Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression DTA Dehydrotrametenolic acid DTA->IKK Inhibits

Caption: DTA can inhibit the NF-κB pathway by targeting the IKK complex.

Experimental Workflow

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prepare_dta Prepare DTA Serial Dilutions incubate1->prepare_dta treat Treat Cells with DTA prepare_dta->treat incubate2 Incubate (24-72h) treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add Metabolic Activity ldh_supernatant Transfer Supernatant assay_choice->ldh_supernatant Cytotoxicity mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read end End mtt_read->end ldh_add Add LDH Reaction Mix ldh_supernatant->ldh_add ldh_incubate Incubate 30 min ldh_add->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->end

Caption: General experimental workflow for assessing DTA-induced cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Dehydrotrametenolic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Dehydrotrametenolic acid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a triterpenoid (B12794562) compound with promising pharmacological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] However, like many triterpenoids, it is poorly soluble in water, which significantly limits its absorption in the gastrointestinal tract and, consequently, its bioavailability for in vivo studies.[1]

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Key strategies focus on improving the solubility and dissolution rate of the compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][6]

  • Nanoformulations: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like PLGA.

  • Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants to improve absorption.[3]

Q3: Which formulation approach is most recommended for initial in vivo studies with this compound?

A3: For initial in vivo screening, preparing a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) is often a practical and effective approach.[7] This method is relatively straightforward and can significantly improve the dissolution rate of the compound.[7][8]

Q4: How can I prepare a simple oral suspension of this compound for animal studies if advanced formulation techniques are not feasible?

A4: While not ideal for maximizing bioavailability, a basic suspension can be prepared for preliminary studies. It is crucial to use a suspending agent to ensure uniform dosing. A common vehicle is 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water. It's important to note that results from such a formulation may show high variability and underestimate the compound's true efficacy due to poor absorption.

Q5: What are the critical considerations for oral gavage in mice with poorly soluble compounds?

A5: Proper technique is crucial to ensure accurate dosing and animal welfare. Key considerations include:

  • Homogeneous Suspension: Ensure the formulation is a fine, uniform suspension to prevent needle blockage and inaccurate dosing. Sonication can help in achieving a finer suspension.

  • Appropriate Gavage Needle: Use a flexible plastic or stainless steel gavage needle of the correct size for the mouse.

  • Correct Animal Restraint: Proper restraint is essential to avoid injury to the esophagus.

  • Slow Administration: Administer the formulation slowly to prevent regurgitation.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.
Potential Cause Troubleshooting Step
Poor solubility in the chosen solvent system.1. Optimize Solvent System: For initial dissolution before creating a suspension, try a co-solvent system. A small amount of DMSO or ethanol (B145695) can be used to dissolve the compound first, followed by dilution with the vehicle. 2. Gentle Heating and Sonication: Use a water bath to gently warm the solution and sonicate to aid dissolution. Avoid excessive heat that could degrade the compound. 3. Prepare Fresh: Formulations of poorly soluble compounds can be unstable. Prepare the formulation fresh before each use.
Incorrect order of component addition.When using co-solvents, always dissolve the compound completely in the organic solvent (e.g., DMSO) before adding aqueous components or polymers.
Issue 2: Inconsistent Results in In Vivo Efficacy Studies.
Potential Cause Troubleshooting Step
Variable oral bioavailability due to inconsistent formulation.1. Improve Formulation Homogeneity: Ensure the oral suspension is thoroughly mixed before each administration. Use a vortex mixer immediately before drawing each dose. 2. Enhance Bioavailability: Consider more advanced formulation strategies like solid dispersions or nanoparticle formulations to improve solubility and reduce variability.
Inaccurate dosing during oral gavage.Review and standardize the oral gavage procedure. Ensure all personnel are properly trained in animal handling and gavage techniques.
Compound degradation.Assess the stability of this compound in the chosen formulation and storage conditions.
Issue 3: Difficulty in Detecting and Quantifying this compound in Plasma Samples.

| Potential Cause | Troubleshooting Step | | Low plasma concentrations due to poor bioavailability. | 1. Increase Dose (with caution): A higher dose may lead to detectable plasma levels, but potential toxicity should be considered. 2. Improve Formulation: A more bioavailable formulation will result in higher plasma concentrations. | | Inefficient extraction from plasma. | Optimize the plasma extraction method. A liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction (SPE) may be necessary. | | Insufficient analytical sensitivity. | Use a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification. |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion with PVP K30

This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method.

Materials:

  • This compound

  • PVP K30

  • Methanol (B129727) (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to ensure a uniform particle size.

  • Storage: Store the final product in a desiccator at room temperature.

For In Vivo Administration: The powdered solid dispersion can be suspended in a 0.5% methylcellulose solution for oral gavage.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol outlines the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.[9]

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of drug and 100 mg of PLGA) in a small volume of dichloromethane (e.g., 2 mL).

  • Emulsification: Add the organic phase to a larger volume of PVA solution (e.g., 10 mL). Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize for long-term storage.

Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in mouse plasma.

Materials:

  • Mouse plasma samples

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (a structurally similar compound not present in the samples)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode. Optimize the MS/MS parameters (precursor and product ions, collision energy) for this compound and the internal standard by infusing standard solutions.

    • Quantification: Create a calibration curve using standard solutions of this compound in blank plasma. Quantify the concentration in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyAdvantagesDisadvantagesRecommended Use
Aqueous Suspension Simple to prepare.Low bioavailability, high variability.Preliminary screening, dose-range finding.
Solid Dispersion Significant improvement in dissolution rate and bioavailability, relatively easy to scale up.Potential for drug recrystallization during storage.Efficacy studies, pharmacokinetic studies.
Nanoparticle Formulation High drug loading potential, improved bioavailability, potential for targeted delivery.More complex preparation, potential for toxicity of some components.Advanced efficacy studies, mechanistic studies.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis A This compound Powder B Solubility Enhancement Strategy (Solid Dispersion or Nanoparticles) A->B C Oral Formulation for In Vivo Studies B->C D Oral Administration to Mice C->D E Blood Sample Collection D->E F Efficacy Assessment D->F G Plasma Extraction E->G I Pharmacokinetic & Efficacy Data F->I H LC-MS/MS Analysis G->H H->I

Caption: Experimental Workflow for In Vivo Studies.

solid_dispersion_prep A 1. Dissolve this compound & PVP K30 in Methanol B 2. Solvent Evaporation using Rotary Evaporator A->B C 3. Vacuum Drying B->C D 4. Pulverization & Sieving C->D E 5. Final Solid Dispersion Powder D->E

Caption: Solid Dispersion Preparation Workflow.

ppar_gamma_pathway DTA Dehydrotrametenolic Acid PPARg PPARγ DTA->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Initiates BiologicalEffects Biological Effects (Insulin Sensitization, Adipogenesis) TargetGenes->BiologicalEffects Leads to

Caption: PPARγ Signaling Pathway Activation.

References

Minimizing off-target effects of Dehydrotrametenolic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydrotrametenolic acid (DTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DTA in experiments and to offer strategies for minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTA) and what are its known primary biological activities?

This compound is a triterpenoid (B12794562) compound that can be isolated from various fungal species, including Poria cocos and those of the Trametes and Ganoderma genera.[1] It has been studied for a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] DTA is also investigated for its role in immune modulation and as an insulin-sensitizing agent.[1][2]

Q2: What are the known signaling pathways affected by this compound?

In human keratinocytes, DTA has been shown to mediate its effects on skin hydration and differentiation through the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[3][4] In the context of cancer, DTA has been observed to regulate the H-ras signaling pathway, affecting downstream proteins like Akt and Erk, and inducing apoptosis through a caspase-3-dependent mechanism.[5][6][7] Additionally, it has been reported to activate peroxisome proliferator-activated receptor gamma (PPAR gamma).[2] A methyl ester derivative of DTA has been found to directly target Caspase-1, inhibiting NLRP3 inflammasome activation.[8][9]

Q3: Are there any known off-target effects of this compound?

Currently, there is a lack of publicly available, comprehensive off-target profiling data for this compound. Most small molecule drugs have the potential to interact with unintended targets, which can lead to unexpected experimental results or toxicity.[10] Therefore, it is crucial for researchers to empirically determine and validate the specificity of DTA in their experimental system.

Q4: How can I minimize the potential for off-target effects in my experiments with DTA?

Minimizing off-target effects is a critical aspect of ensuring the validity of your experimental results.[11] Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of DTA to minimize engagement with lower-affinity off-targets.

  • Use of Controls: Incorporate appropriate positive and negative controls in your assays to ensure that the observed effects are due to DTA's interaction with its intended target.[12]

  • Orthogonal Approaches: Use alternative methods or compounds with a similar biological effect but different chemical structures to confirm that the observed phenotype is due to the on-target activity.[12]

  • Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. The effect of DTA should be diminished in these systems if it is acting on-target.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent phenotypic results.

  • Possible Cause: This could be due to off-target effects, compound instability, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your DTA stock.

    • Perform a Dose-Response Curve: Atypical dose-response curves may suggest off-target effects or toxicity.

    • Use a Structurally Unrelated Inhibitor: If another compound known to target the same pathway produces a similar phenotype, it strengthens the evidence for on-target action.[12]

    • Implement Target Engagement Assays: Directly confirm that DTA is binding to its intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

Issue 2: High background or non-specific signal in assays.

  • Possible Cause: The compound may be interfering with the assay technology (e.g., autofluorescence) or causing non-specific protein aggregation at high concentrations.

  • Troubleshooting Steps:

    • Run a Target-Minus Control: Perform the assay in the absence of the intended target protein to see if DTA still produces a signal.

    • Include Detergents: For in vitro assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help reduce compound aggregation.

    • Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of DTA alone at the relevant wavelengths.

Issue 3: Observed effect does not correlate with target inhibition.

  • Possible Cause: The phenotype may be a result of DTA binding to an unknown off-target protein.

  • Troubleshooting Steps:

    • Perform Off-Target Profiling: Use unbiased methods like affinity purification-mass spectrometry to identify other proteins that DTA binds to in your experimental system.

    • Genetic Validation: Use knockout or knockdown of the intended target to see if the phenotype is rescued or diminished.

    • Computational Prediction: Utilize in silico tools to predict potential off-targets of DTA based on its structure, though this requires experimental validation.[13]

Experimental Protocols & Methodologies

Below are detailed protocols for key experiments to validate DTA target engagement and identify potential off-targets.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with DTA or a vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells in a buffer with protease inhibitors. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the DTA-treated samples indicates target engagement.[3][14]

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This technique is used to identify the direct binding partners of DTA from a complex protein mixture.

Methodology:

  • Probe Synthesis: Synthesize a DTA analog with an affinity tag (e.g., biotin) attached via a linker. It is crucial that the modification does not disrupt the compound's binding to its target.

  • Incubation: Incubate the biotinylated DTA probe with cell lysate or a protein mixture.

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated DTA along with its binding partners.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the DTA probe.[1][10]

Data Presentation

Table 1: Example Data from a Cellular Thermal Shift Assay (CETSA)

Temperature (°C)Vehicle Control (Relative Soluble Protein)DTA (10 µM) (Relative Soluble Protein)
401.001.00
450.980.99
500.850.95
550.600.88
600.300.75
650.100.50
70<0.050.20

This table illustrates hypothetical data showing that DTA treatment increases the thermal stability of its target protein, as more protein remains soluble at higher temperatures.

Table 2: Example Data from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment

Protein IdentifiedDTA-Treated (Spectral Counts)Control (Spectral Counts)Fold Change
Target Protein X150530
Potential Off-Target Y45222.5
Non-specific Binder Z1081.25

This table shows example data where Target Protein X is the expected target, and Potential Off-Target Y is a protein that shows significant enrichment with the DTA probe compared to the control, warranting further investigation.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Target Engagement & Profiling cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed with DTA B Verify Compound Integrity & Dose-Response A->B Start Troubleshooting C Use Orthogonal Controls (e.g., different inhibitor) B->C D Genetic Validation (siRNA/CRISPR) C->D E Cellular Thermal Shift Assay (CETSA) D->E If phenotype persists in controls G On-Target Effect Confirmed D->G Phenotype Abolished F Affinity Purification- Mass Spectrometry (AP-MS) E->F E->G Positive Result H Off-Target Effect Identified F->H Identifies New Binders

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

signaling_pathway cluster_mapk MAPK/AP-1 Pathway cluster_nfkb NF-κB Pathway DTA Dehydrotrametenolic acid (DTA) MAPK MAPK Phosphorylation DTA->MAPK IkBa IκBα Phosphorylation DTA->IkBa AP1 AP-1 Activation MAPK->AP1 Response Increased Skin Hydration & Keratinocyte Differentiation AP1->Response NFkB NF-κB Activation IkBa->NFkB NFkB->Response

Caption: Known signaling pathways of this compound in human keratinocytes.[3][4]

References

Dehydrotrametenolic acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydrotrametenolic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing comprehensive guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a lanostane-type triterpenoid (B12794562) compound.[1][][3] It is primarily isolated from fungi, particularly from the sclerotium of Poria cocos (a well-known traditional Chinese medicinal plant) and species of the genus Ganoderma (reishi mushrooms).[1][][4] This compound is noted for its complex molecular structure and a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[][4]

2. What are the typical purity levels for commercially available this compound?

Commercially available this compound typically has a purity of 95% to 99%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[1]

3. In which solvents is this compound soluble?

This compound is generally more soluble in organic solvents than in water.[4] For analytical purposes, it is often dissolved in ethanol (B145695) or acetone.[5]

4. What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape or tailing in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: this compound is an acidic compound. Adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape by suppressing the ionization of the carboxyl group.[6]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Possible Cause 3: Contamination of the column or guard column.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, replace the guard column or the analytical column.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning of the HPLC system.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature during the analysis.[6]

  • Possible Cause 3: Column degradation.

    • Solution: Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps do not resolve the issue.

Purity Assessment & Structural Elucidation

Problem: Difficulty in achieving baseline separation of this compound from related impurities.

  • Possible Cause 1: Suboptimal HPLC column.

    • Solution: Triterpenoids with similar structures can be challenging to separate. A C18 column is commonly used, but for closely related compounds, a C30 column may provide better resolution.[5]

  • Possible Cause 2: Inadequate mobile phase gradient.

    • Solution: Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting peaks.

Problem: Ambiguous results from NMR analysis for structural confirmation.

  • Possible Cause 1: Insufficient sample purity.

    • Solution: Ensure the sample is of high purity (>95%) before NMR analysis. Impurities can complicate spectral interpretation.

  • Possible Cause 2: Inadequate NMR experiments.

    • Solution: For complete structural elucidation of complex molecules like triterpenoids, a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is often necessary.[7][8][9]

Problem: Low sensitivity in Mass Spectrometry (MS) analysis.

  • Possible Cause 1: Poor ionization of the molecule.

    • Solution: this compound may not ionize efficiently under all conditions. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). The addition of modifiers to the mobile phase can also enhance ionization.

  • Possible Cause 2: In-source fragmentation.

    • Solution: Optimize the MS source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation within the ion source and maximize the signal of the molecular ion.

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Triterpenoids often lack a strong chromophore, so detection at low UV wavelengths (e.g., 210 nm) is common.[5]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical Value
Purity Range 95% - 99%
Limit of Detection (LOD) ~50 ng on column (UV detection)[5]
Limit of Quantitation (LOQ) ~150 ng on column (UV detection)[5]
Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.[7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of highly purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular skeleton.[9]

NucleusExpected Chemical Shift Range (ppm)
¹H 0.5 - 6.0
¹³C 10 - 200
Mass Spectrometry (MS) for Molecular Weight Determination

MS is used to determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an LC system.

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire mass spectra in both positive and negative ion modes to determine the most sensitive detection method.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural confirmation.[10][11]

ParameterExpected Value
Molecular Formula C₃₀H₄₆O₃[12]
Molecular Weight 454.69 g/mol [1][12]
Exact Mass 454.3447[12]

Visualizations

experimental_workflow cluster_extraction Isolation & Purification cluster_qc Quality Control & Purity Assessment cluster_final Final Product raw_material Raw Material (e.g., Poria cocos) extraction Solvent Extraction raw_material->extraction Methanol partitioning Solvent Partitioning extraction->partitioning Crude Extract chromatography Column Chromatography partitioning->chromatography Ethyl Acetate Fraction crystallization Recrystallization chromatography->crystallization Purified Fractions hplc HPLC Analysis (Purity >95%) crystallization->hplc nmr NMR Spectroscopy (Structure ID) hplc->nmr ms Mass Spectrometry (Molecular Weight) hplc->ms final_product This compound (Reference Standard) nmr->final_product ms->final_product

Caption: Workflow for the isolation and quality control of this compound.

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start Poor HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes reduce_conc Reduce Sample Concentration adjust_ph->reduce_conc Still Tailing clean_column Clean/Replace Column reduce_conc->clean_column Still Tailing check_mobile_phase Check Mobile Phase Prep & Degassing rt_shift->check_mobile_phase Yes use_oven Use Column Oven check_mobile_phase->use_oven Still Shifting replace_column Replace Column use_oven->replace_column Still Shifting

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Dehydrotrametenolic Acid: A Comparative Analysis of a Key Poria cocos Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dehydrotrametenolic acid with other prominent triterpenoids isolated from the medicinal fungus Poria cocos. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document serves as a valuable resource for evaluating the therapeutic potential of these natural compounds.

Introduction to Poria cocos Triterpenoids

Poria cocos (Fu Ling) is a well-known traditional medicine, rich in a class of tetracyclic triterpenoids that are considered its main bioactive components. These compounds, including this compound, pachymic acid, and poricoic acids, have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-hyperglycemic effects. Understanding the comparative efficacy and mechanisms of action of these individual triterpenoids is crucial for targeted drug discovery and development.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from comparative studies, highlighting the differential effects of this compound and other major triterpenoids from Poria cocos.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayCell LineConcentrationResultReference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7Up to 40 µg/mLNo significant inhibitory activity[1][2]
Poricoic Acid A Nitric Oxide (NO) Production InhibitionRAW 264.710-40 µg/mLDose-dependent inhibition of NO production[1][2]
Poricoic Acid B Nitric Oxide (NO) Production InhibitionRAW 264.710-40 µg/mLHigher inhibitory activity than Poricoic Acid A[1][2]
Dehydroeburicoic Acid Nitric Oxide (NO) Production InhibitionRAW 264.7Up to 40 µg/mLNo significant inhibitory activity[1][2]
Table 2: Comparative Anti-Hyperglycemic Activity
CompoundPrimary FindingAnimal ModelReference
This compound Exhibited insulin (B600854) sensitizer (B1316253) activityStreptozocin-treated mice
Pachymic Acid Exhibited insulin sensitizer activityStreptozocin-treated mice
Dehydrotumulosic Acid Showed a greater anti-hyperglycemic effect than this compound and pachymic acidStreptozocin-treated mice
Table 3: Comparative Cytotoxic Activity (IC₅₀ Values)

Direct comparative studies under identical conditions are limited. The following data is compiled from separate studies and should be interpreted with caution.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound Derivative (Poricoic Acid G) HL-60Leukemia4.8
Pachymic Acid CCRF-CEMLeukemia4.9[3]
Dehydropachymic Acid CCRF-CEMLeukemia2.7[3]
Poricoic Acid A H460Lung Cancer~50 µg/mL (~100 µM)[4]
Poricoic Acid A H1299Lung Cancer~50 µg/mL (~100 µM)[4]
Poricoic Acid A SKOV3Ovarian Cancer~50 µg/mL (~100 µM)[5]
Tumulosic Acid (Derivative of Pachymic Acid) HepG2Liver Cancer7.36[2]
Tumulosic Acid (Derivative of Pachymic Acid) HSC-2Oral Squamous Carcinoma2.50[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of the triterpenoids on cancer cell lines.

  • Cell Plating: Seed cells (e.g., 5,000 cells/well) in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Add 10 µL of various concentrations of the test compound (e.g., this compound) to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7][8][9]

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[10][11][12][13]

Glucose Uptake Assay in Adipocytes

This protocol assesses the effect of the triterpenoids on glucose uptake in insulin-sensitive cells like adipocytes.

  • Cell Differentiation and Starvation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate. Prior to the assay, wash the cells with PBS and starve them in serum-free medium overnight.

  • Glucose Starvation: Wash the cells again and pre-incubate with a glucose-free buffer (e.g., KRPH buffer with 2% BSA) for 40-60 minutes.

  • Compound and Insulin Stimulation: Treat the cells with the desired concentration of the triterpenoid (B12794562). To stimulate glucose uptake, add insulin (e.g., 1 µM) for 20-30 minutes.

  • Initiate Glucose Uptake: Add 2-Deoxy-D-Glucose (2-DG), a glucose analog, to the wells and incubate for a defined period (e.g., 20 minutes).

  • Cell Lysis and Assay: Wash the cells to remove excess 2-DG. Lyse the cells and measure the intracellular accumulation of phosphorylated 2-DG (2-DG6P) using a colorimetric or fluorescent assay kit. The amount of 2-DG6P is proportional to the glucose uptake.[14][15][16][17][18]

Signaling Pathways and Mechanisms of Action

The differential biological activities of these triterpenoids can be attributed to their distinct effects on various intracellular signaling pathways.

This compound

Recent studies on a methyl ester derivative of this compound suggest its anti-inflammatory and hepatoprotective effects are mediated through the inhibition of the NLRP3 inflammasome . It directly targets and inhibits Caspase-1 , a key enzyme in the inflammasome cascade, thereby reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[19]

Dehydrotrametenolic_Acid_Pathway Stimuli Pathogen/Damage Associated Signals (PAMPs/DAMPs) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits & Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation DTA This compound (Methyl Ester) DTA->Casp1 Inhibits

This compound inhibits the NLRP3 inflammasome pathway by targeting Caspase-1.

Pachymic Acid

Pachymic acid exerts its effects through multiple pathways. It has been shown to activate the PI3K/Akt pathway , a crucial signaling cascade for cell survival and neuroprotection. Additionally, it modulates Sirtuin 6 (SIRT6) activity, which in turn regulates the PPAR-α and Nrf2 pathways, playing a role in alleviating lipid metabolism disorders. It has also been reported to induce autophagy through the IGF-1 signaling pathway .

Pachymic_Acid_Pathway PA Pachymic Acid PI3K PI3K PA->PI3K Activates SIRT6 SIRT6 PA->SIRT6 Modulates IGF1R IGF-1 Receptor PA->IGF1R Modulates Akt Akt PI3K->Akt Survival Cell Survival & Neuroprotection Akt->Survival PPARa PPAR-α SIRT6->PPARa Nrf2 Nrf2 SIRT6->Nrf2 Lipid Improved Lipid Metabolism PPARa->Lipid Nrf2->Lipid Autophagy Autophagy IGF1R->Autophagy

Pachymic acid modulates multiple signaling pathways including PI3K/Akt and SIRT6.

Poricoic Acid A

Poricoic acid A has demonstrated significant anti-cancer activity by targeting key proliferation and survival pathways. It directly inhibits MEK1/2 , leading to the downregulation of the MEK/ERK signaling pathway . Furthermore, it induces apoptosis and autophagy in cancer cells by modulating the mTOR/p70S6K signaling axis . Its regulatory effects on the AMPK and Smad3/MAPK pathways also contribute to its anti-fibrotic properties.[4][5][6][9]

Poricoic_Acid_A_Pathway PAA Poricoic Acid A MEK MEK1/2 PAA->MEK Inhibits mTOR mTOR PAA->mTOR Inhibits AMPK AMPK PAA->AMPK Activates ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis & Autophagy mTOR->Apoptosis p70S6K->Proliferation Fibrosis Inhibition of Fibrosis AMPK->Fibrosis

Poricoic acid A inhibits cancer cell growth by targeting the MEK/ERK and mTOR pathways.

Conclusion

This compound and its fellow triterpenoids from Poria cocos exhibit distinct and, in some cases, contrasting biological activities. While poricoic acids A and B show notable anti-inflammatory effects, this compound appears to be inactive in this regard, instead showing potential in modulating the NLRP3 inflammasome pathway, which is relevant to a different subset of inflammatory conditions. In terms of anti-hyperglycemic properties, dehydrotumulosic acid appears to be more potent than both dehydrotrametenolic and pachymic acids. The anti-cancer activities are varied, with poricoic acid A and derivatives of pachymic acid showing significant cytotoxicity against several cancer cell lines.

This comparative guide underscores the importance of isolating and characterizing individual triterpenoids from Poria cocos to fully understand their therapeutic potential. The differential activities and mechanisms of action presented here provide a crucial foundation for selecting the most promising candidates for further preclinical and clinical development in specific disease contexts.

References

Validating the anti-cancer effects of Dehydrotrametenolic acid in multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid isolated from natural sources like Poria cocos, has demonstrated potential as a selective anti-cancer agent. This guide provides an objective comparison of its performance across various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

Quantitative data on the cytotoxic effects of this compound across a wide range of human cancer cell lines is limited in the available scientific literature. However, studies have successfully demonstrated its potent and selective activity in specific cancer models. The half-maximal growth inhibition (GI₅₀) value provides a key metric for this efficacy.

Table 1: Growth Inhibitory Effects of this compound

Cell Line Cancer Type / Characteristics Assay Type GI₅₀ (µM) Citation

| H-ras transformed rat2 | Fibrosarcoma (Ras oncogene) | Not Specified | 40 |[1][2] |

Note: Further studies are required to establish a broader comparative profile of DTA across other cancer cell lines such as those from breast, lung, colon, and prostate cancers.

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

1. Induction of Apoptosis

DTA is a potent inducer of apoptosis, or programmed cell death. Its mechanism involves the activation of the caspase cascade, a family of proteases crucial for executing apoptosis.[1] Key events include:

  • Caspase-3 Activation: DTA treatment leads to the activation of caspase-3, a critical executioner caspase.[1][2]

  • Substrate Cleavage: Activated caspase-3 proceeds to cleave key cellular proteins, including PARP (Poly(ADP-ribose) Polymerase) and Lamin A/C, leading to DNA fragmentation and the systematic disassembly of the cell.[1][3]

2. Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically at the G2/M phase.[1][2] This prevents the cells from entering mitosis and undergoing cell division. Flow cytometry analysis has confirmed a significant accumulation of cells in the G2/M phase and a sub-G1 population, which is indicative of apoptotic cells.[1][2]

Modulation of Signaling Pathways

The anti-proliferative effects of this compound are linked to its ability to regulate critical signaling pathways that are often dysregulated in cancer. The primary target identified is the H-ras signaling network. DTA has been shown to downregulate the expression of H-ras and its downstream effectors, Akt and Erk, which are pivotal in promoting cell survival and proliferation.[1][3]

Dehydrotrametenolic_Acid_Signaling_Pathway DTA This compound Hras H-ras DTA->Hras Inactivates Caspase3 Caspase-3 Activation DTA->Caspase3 Activates G2M_Arrest G2/M Arrest DTA->G2M_Arrest Induces Akt Akt Pathway Hras->Akt Erk Erk Pathway Hras->Erk Proliferation Cell Survival & Proliferation Akt->Proliferation Erk->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 Data Interpretation A 1. Cell Culture (Seeding in plates) B 2. DTA Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D MTT Assay (Cell Viability) C->D E Flow Cytometry (Cell Cycle / Apoptosis) C->E F Western Blot (Protein Expression) C->F G Calculate GI₅₀/IC₅₀ D->G H Quantify Cell Cycle Phases E->H I Analyze Protein Levels F->I

References

A Comparative Guide to Dehydrotrametenolic Acid and Metformin for Insulin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. The development of effective insulin-sensitizing agents is a critical area of research. This guide provides a detailed comparison of two such agents: dehydrotrametenolic acid, a natural triterpenoid, and metformin (B114582), a widely prescribed biguanide. While both compounds exhibit insulin-sensitizing properties, they operate through distinct molecular mechanisms, offering different therapeutic avenues. This document outlines their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of their signaling pathways.

Mechanisms of Action: A Tale of Two Pathways

This compound and metformin enhance insulin sensitivity through fundamentally different signaling cascades. This compound primarily acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, while metformin's main mechanism involves the activation of AMP-activated protein kinase (AMPK).

This compound: A PPARγ Agonist

This compound, isolated from Poria cocos, has been shown to activate PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[1] Activation of PPARγ leads to the transcription of genes involved in insulin signaling and glucose metabolism. This mechanism is similar to that of the thiazolidinedione (TZD) class of antidiabetic drugs.[1] By promoting adipocyte differentiation, this compound may help to sequester free fatty acids from the circulation, thereby reducing lipotoxicity and improving insulin sensitivity in other tissues like the liver and skeletal muscle.

Additionally, some evidence suggests that lanostane-type triterpenoids may also inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. Inhibition of PTP1B would lead to prolonged phosphorylation of the insulin receptor and its substrates, thereby amplifying the insulin signal.

Metformin: An AMPK Activator

Metformin is the first-line therapy for type 2 diabetes and its primary mode of action is the activation of AMPK.[2][3][4] AMPK is a cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the liver, activated AMPK inhibits gluconeogenesis, the production of glucose, which is a major contributor to hyperglycemia in diabetic patients.[5] In peripheral tissues such as skeletal muscle, metformin enhances glucose uptake.[6] Metformin's activation of AMPK is thought to be a consequence of its mild inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[2]

Quantitative Data Comparison

Direct comparative studies providing quantitative data (e.g., EC50, IC50) for this compound and metformin on insulin sensitization are limited. However, data from individual studies on their respective targets and effects can be compiled for an indirect comparison.

ParameterThis compoundMetforminReference
Primary Molecular Target PPARγAMPK[2][3][4]
PTP1B Inhibition (IC50) Potentially in the low µM range (based on related compounds)Reported IC50 values vary, with some studies showing weak inhibition.[7]
AMPK Activation (EC50) Not a primary target~25-100 µM in vitro (cell-based assays)[3]
In Vivo Efficacy (db/db mice) Reduces hyperglycemiaReduces hyperglycemia[1][8][9]

Note: The IC50 and EC50 values can vary significantly depending on the experimental conditions (e.g., cell type, assay format). The data presented here is for comparative purposes and should be interpreted with caution.

Signaling Pathways

The distinct mechanisms of this compound and metformin are illustrated in the following signaling pathway diagrams.

cluster_DTA This compound Pathway DTA Dehydrotrametenolic Acid PPARg PPARγ DTA->PPARg activates PTP1B PTP1B DTA->PTP1B inhibits RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression ↑ Gene Expression (Insulin Signaling, Glucose Metabolism) PPRE->Gene_Expression Insulin_Sensitization_DTA ↑ Insulin Sensitization Gene_Expression->Insulin_Sensitization_DTA Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor dephosphorylates

This compound Signaling Pathway

cluster_Metformin Metformin Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitization_Met ↑ Insulin Sensitization Gluconeogenesis->Insulin_Sensitization_Met Glucose_Uptake->Insulin_Sensitization_Met

Metformin Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the insulin-sensitizing effects of this compound and metformin.

PPARγ Transcriptional Activation Assay

This assay determines the ability of a compound to activate PPARγ and drive the expression of a reporter gene.

Workflow:

start Seed cells expressing PPARE-luciferase reporter treat Treat with this compound, Metformin, or vehicle control start->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and calculate EC50 measure->analyze

PPARγ Reporter Assay Workflow

Protocol:

  • Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10^4 cells/well. Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, metformin (as a negative control for direct PPARγ activation), or a known PPARγ agonist like rosiglitazone (B1679542) (as a positive control).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value for PPARγ activation.

AMPK Activation Assay

This assay measures the activation of AMPK by detecting the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), or by directly measuring AMPK kinase activity.

Workflow:

start Culture cells (e.g., L6 myotubes) treat Treat with Metformin, This compound, or control start->treat incubate Incubate for specified time treat->incubate lyse Lyse cells and collect protein incubate->lyse western Perform Western blot for p-AMPK, total AMPK, p-ACC, and total ACC lyse->western or_kinase OR Perform in vitro kinase assay with purified AMPK lyse->or_kinase analyze Analyze band intensity or kinase activity and calculate EC50 western->analyze or_kinase->analyze

AMPK Activation Assay Workflow

Protocol (Western Blot):

  • Cell Culture and Treatment: Seed L6 myoblasts in a 6-well plate and differentiate them into myotubes. Treat the myotubes with various concentrations of metformin, this compound (as a negative control for direct AMPK activation), or a known AMPK activator like AICAR.

  • Protein Extraction: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key indicator of insulin sensitivity.

Workflow:

start Differentiate 3T3-L1 preadipocytes into mature adipocytes starve Serum-starve cells start->starve pre_treat Pre-treat with this compound, Metformin, or vehicle starve->pre_treat stimulate Stimulate with or without insulin pre_treat->stimulate add_2DG Add 2-deoxy-D-[3H]glucose (2-DOG) stimulate->add_2DG incubate Incubate for a short period add_2DG->incubate lyse Lyse cells incubate->lyse measure Measure intracellular radioactivity by scintillation counting lyse->measure analyze Analyze data and calculate fold-change in glucose uptake measure->analyze

Glucose Uptake Assay Workflow

Protocol:

  • Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.[10]

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound, metformin, or vehicle control for a specified time.

  • Insulin Stimulation: Stimulate the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose.

  • Termination and Lysis: After a short incubation (e.g., 5-10 minutes), stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the fold change in glucose uptake relative to the vehicle-treated control.

Conclusion

This compound and metformin represent two distinct approaches to enhancing insulin sensitivity. This compound's activity as a PPARγ agonist aligns it with the TZD class of drugs, suggesting its potential in modulating adipocyte function and lipid metabolism to improve insulin action. In contrast, metformin's primary role as an AMPK activator highlights its strength in regulating hepatic glucose production and peripheral glucose uptake.

The choice between targeting the PPARγ or AMPK pathway for therapeutic intervention depends on the specific metabolic dysregulation being addressed. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of novel insulin-sensitizing therapies.

References

Dehydrotrametenolic Acid: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Dehydrotrametenolic acid (DTA), a triterpenoid (B12794562) compound isolated from medicinal fungi such as Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of DTA and its derivatives across various therapeutic areas, including metabolic disorders, inflammatory conditions, and oncology. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Anti-Diabetic Effects

In vivo studies have demonstrated the potential of this compound to ameliorate hyperglycemia. In a study utilizing db/db mice, a well-established model for type 2 diabetes, oral administration of DTA resulted in a significant reduction in blood glucose levels. While the precise percentage of glucose reduction was not explicitly detailed in the abstracts reviewed, the study highlights its potential as an insulin (B600854) sensitizer.

Concurrently, in vitro experiments have begun to unravel the molecular mechanisms underlying these anti-diabetic effects. DTA has been shown to act as an agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. The activation of PPARγ by DTA in cellular assays provides a plausible mechanism for the insulin-sensitizing effects observed in vivo. Further quantitative analysis is required to determine the specific EC50 value for DTA's activation of PPARγ.

Efficacy in Non-Alcoholic Steatohepatitis (NASH)

A methyl ester derivative of this compound has shown promising results in the treatment of Non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. In vivo studies using two different murine models of NASH demonstrated that oral administration of this compound methyl ester at a dose of 75 mg/kg/day markedly relieved liver injury, inflammation, and fibrosis.[1]

These in vivo findings are supported by in vitro evidence from studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells. In these cellular models, the DTA methyl ester significantly suppressed the activation of the NLRP3 inflammasome, a key driver of inflammation in NASH.[1] Mechanistic studies further identified that the compound directly binds to and inhibits Caspase-1, a critical enzyme in the NLRP3 inflammasome pathway.[1]

Anti-Cancer Potential

Preliminary evidence suggests that this compound may possess anti-cancer properties. An in vivo study using a xenograft model with colon cancer cells investigated the effects of a compound referred to as "DEH". Assuming "DEH" corresponds to this compound, the study reported that oral administration of 40 mg/kg DEH significantly inhibited tumor growth, as evidenced by smaller tumor weight and volume compared to the control group.[2] The treatment also promoted tumor necrosis.[2]

To date, specific in vitro studies detailing the cytotoxic effects of this compound on various cancer cell lines, including the determination of IC50 values, are not yet available in the reviewed literature. Further research is necessary to elucidate the direct anti-proliferative and apoptotic effects of DTA on cancer cells and to confirm the identity of "DEH" in the aforementioned study.

Effects on Skin Barrier Function

In vitro research has highlighted the potential of this compound in improving skin barrier function. Studies conducted on human keratinocyte HaCaT cells have shown that DTA upregulates the expression of genes involved in skin hydration and differentiation, such as Hyaluronan Synthase 2 (HAS-2) and Aquaporin-3 (AQP3). Mechanistically, these effects are mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways. At present, corresponding in vivo studies to confirm these beneficial effects on the skin barrier in animal models or humans have not been identified.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound and Its Methyl Ester

Therapeutic AreaAnimal ModelCompoundDosageKey Findings
Diabetesdb/db miceThis compoundNot specifiedReduced hyperglycemia
NASHHigh-fat diet + CCl4 induced murine model; GAN diet induced ob/ob murine modelThis compound methyl ester75 mg/kg/day (oral)Markedly relieved liver injury, inflammation, and fibrosis[1]
CancerNude mice with colon cancer xenografts"DEH" (presumed this compound)40 mg/kg (oral)Significantly smaller tumor weight and volume; promoted tumor necrosis[2]

Table 2: In Vitro Efficacy of this compound and Its Methyl Ester

Therapeutic AreaCell Line/SystemCompoundKey Findings
DiabetesCellular assaysThis compoundActivates PPARγ
NASHBone marrow-derived macrophages (BMDMs), Kupffer cellsThis compound methyl esterSuppressed NLRP3 inflammasome activation; directly binds to and inhibits Caspase-1[1]
Skin BarrierHaCaT keratinocytesThis compoundUpregulated HAS-2 and AQP3 expression via MAPK/AP-1 and IκBα/NF-κB pathways

Experimental Protocols

In Vivo Xenograft Model for Colon Cancer: Nude mice were transplanted with colon cancer cells. After successful tumor transplantation, the mice were treated orally with either 40 mg/kg of "DEH" or a solvent control for 20 days. Tumor volume was calculated using the formula: Volume = 0.5 × (length × width²). At the end of the treatment period, tumors were collected for weight measurement and histological analysis, including HE staining, Ki67 immunohistochemistry, and TUNEL staining.[2]

In Vivo NASH Models: Two murine models were utilized: a high-fat diet plus CCl4-induced model and a GAN diet-induced ob/ob model. Mice were treated with this compound methyl ester at a dose of 75 mg·kg-1·d-1 via oral gavage for 6 and 8 weeks, respectively.[1]

In Vitro NLRP3 Inflammasome Activation Assay: Bone marrow-derived macrophages (BMDMs) and Kupffer cells were stimulated with lipopolysaccharides (LPS) and adenosine (B11128) 5'-triphosphate (ATP) or Nigericin to induce NLRP3 inflammasome activation. The effect of this compound methyl ester on inflammasome activation was then assessed.[1]

In Vitro Skin Barrier Function Assay: Human keratinocyte HaCaT cells were treated with this compound. The mRNA and protein expression of target genes such as HAS-2, HAS-3, AQP3, TGM-1, involucrin, and caspase-14 were analyzed using RT-PCR and Western blotting. The activation of signaling pathways (MAPKs, AP-1, NF-κB) was investigated using Western blotting and luciferase reporter assays.

Signaling Pathways and Experimental Workflows

Dehydrotrametenolic_Acid_Signaling_Pathways cluster_skin Skin Barrier Function (In Vitro) cluster_NASH NASH (In Vitro) cluster_diabetes Diabetes (In Vitro) DTA_skin This compound MAPK_AP1 MAPK/AP-1 Pathway DTA_skin->MAPK_AP1 IkBa_NFkB IκBα/NF-κB Pathway DTA_skin->IkBa_NFkB Gene_Expression_Skin ↑ HAS-2, AQP3, etc. MAPK_AP1->Gene_Expression_Skin IkBa_NFkB->Gene_Expression_Skin Skin_Barrier Improved Skin Barrier Gene_Expression_Skin->Skin_Barrier DTA_NASH DTA Methyl Ester Caspase1 Caspase-1 DTA_NASH->Caspase1 inhibits NLRP3 NLRP3 Inflammasome Caspase1->NLRP3 activates Inflammation_NASH ↓ Inflammation NLRP3->Inflammation_NASH DTA_diabetes This compound PPARg PPARγ DTA_diabetes->PPARg activates Gene_Expression_Diabetes ↑ Glucose Metabolism Genes PPARg->Gene_Expression_Diabetes Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression_Diabetes->Insulin_Sensitivity Experimental_Workflow_Xenograft start Start transplant Transplant Colon Cancer Cells into Nude Mice start->transplant treatment Oral Administration (40 mg/kg 'DEH' or vehicle) for 20 days transplant->treatment measure Tumor Volume and Weight Measurement treatment->measure histology Histological Analysis (HE, Ki67, TUNEL) measure->histology end End histology->end

References

Cross-Validation of Dehydrotrametenolic Acid's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid (B12794562) primarily isolated from the fungus Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of DTA's biological effects across various experimental models, presenting supporting data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to facilitate further investigation and application of this promising natural compound.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory properties in both in vitro and in vivo models. A key mechanism of action involves the suppression of the NLRP3 inflammasome, a critical component of the innate immune system implicated in various inflammatory diseases.

In Vivo Models

A methyl ester derivative of this compound was shown to alleviate liver injury, inflammation, and fibrosis in murine models of non-alcoholic steatohepatitis (NASH).[1] Administration of the compound significantly suppressed the activation of the hepatic NLRP3 inflammasome.[1]

In Vitro Models

In vitro studies using bone marrow-derived macrophages (BMDMs) and Kupffer cells have corroborated the in vivo findings. The DTA derivative effectively blocked NLRP3 inflammasome activation induced by lipopolysaccharides (LPS) in combination with ATP or Nigericin (B1684572).[1] Mechanistic studies revealed that this inhibition is achieved through the direct binding and inhibition of Caspase-1, a key enzyme in the NLRP3 inflammasome pathway.[1]

Table 1: Quantitative Data on Anti-inflammatory Activity

Experimental ModelCompoundParameter MeasuredResultReference
Murine NASH Model (in vivo)This compound methyl esterLiver injury, inflammation, fibrosisMarkedly relieved[1]
Murine NASH Model (in vivo)This compound methyl esterHepatic NLRP3 inflammasome activationSignificantly suppressed[1]
BMDMs and Kupffer cells (in vitro)This compound methyl esterLPS+ATP/Nigericin-induced NLRP3 inflammasome activationBlocked[1]

Experimental Protocol: NLRP3 Inflammasome Activation Assay (in vitro)

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or its derivative for 1 hour.

  • Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

  • Analysis: Supernatants are collected to measure the levels of IL-1β and IL-18 by ELISA. Cell lysates are collected for Western blot analysis of cleaved caspase-1 and ASC oligomerization.

Signaling Pathway: NLRP3 Inflammasome Inhibition by this compound

NLRP3_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_g NLRP3 gene NFkB->NLRP3_g IL1B IL-1β pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_g->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->pro_IL1B Cleaves DTA Dehydrotrametenolic acid DTA->Casp1 Inhibits ATP_Nig ATP / Nigericin ATP_Nig->NLRP3 Inflammasome->Casp1 Inflammation Inflammation IL1B->Inflammation

NLRP3 inflammasome inhibition pathway.

Skin Barrier Function Enhancement

This compound has been shown to improve skin barrier function by promoting the expression of genes involved in skin hydration and keratinocyte differentiation.

In Vitro Models

Studies using the human keratinocyte cell line HaCaT have demonstrated that DTA increases the mRNA expression of hyaluronan synthase 2 (HAS-2), hyaluronan synthase 3 (HAS-3), and aquaporin 3 (AQP3), which are crucial for maintaining skin moisture.[1][2] Furthermore, DTA upregulates the expression of keratinocyte differentiation markers such as transglutaminase-1 (TGM-1), involucrin, and caspase-14.[1] This activity is mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[1][2]

Table 2: Quantitative Data on Skin Barrier Function Enhancement (HaCaT cells)

Gene/ProteinTreatmentFold Change (mRNA)Fold Change (Protein)Reference
HAS-225 µM DTA~2.5~2.0[2]
HAS-325 µM DTA~2.0~1.8[2]
AQP325 µM DTA~1.5-[2]
TGM-125 µM DTA~2.0-[1]
Involucrin25 µM DTA~1.8-[1]

Experimental Protocol: Gene Expression Analysis in HaCaT Cells

  • Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1-25 µM) for 24 hours.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA expression levels of target genes (HAS-2, HAS-3, AQP3, TGM-1, Involucrin). Gene expression is normalized to a housekeeping gene such as GAPDH.

  • Western Blot: For protein analysis, cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is then probed with specific primary antibodies against HAS-2 and HAS-3, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway: DTA-mediated Skin Barrier Enhancement

Skin_Barrier cluster_nfkb NF-κB Activation DTA Dehydrotrametenolic acid MAPK MAPK (ERK, JNK, p38) DTA->MAPK IkBa IκBα DTA->IkBa Inhibits Phosphorylation AP1 AP-1 MAPK->AP1 Hydration_genes Hydration Genes (HAS-2, HAS-3, AQP3) AP1->Hydration_genes Upregulates Differentiation_genes Differentiation Genes (TGM-1, Involucrin) AP1->Differentiation_genes Upregulates NFkB NF-κB IkBa->NFkB NFkB->Hydration_genes Upregulates NFkB->Differentiation_genes Upregulates Skin_Hydration Skin Hydration Hydration_genes->Skin_Hydration Keratinocyte_Diff Keratinocyte Differentiation Differentiation_genes->Keratinocyte_Diff Skin_Barrier Improved Skin Barrier Skin_Hydration->Skin_Barrier Keratinocyte_Diff->Skin_Barrier

DTA-mediated skin barrier enhancement pathway.

Anti-Diabetic Activity

This compound has shown potential as an anti-diabetic agent by acting as an insulin (B600854) sensitizer (B1316253) and promoting adipocyte differentiation.

In Vivo Models

In obese and hyperglycemic db/db mice, a model for type 2 diabetes, oral administration of this compound led to a reduction in plasma glucose levels.[3] The compound also improved glucose tolerance, indicating its role as an insulin sensitizer.[3]

In Vitro Models

In vitro experiments have revealed that this compound promotes the differentiation of preadipocytes into adipocytes.[3] This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[3]

Table 3: Quantitative Data on Anti-Diabetic Activity

Experimental ModelCompoundParameter MeasuredResultReference
db/db mice (in vivo)This compoundPlasma glucose concentrationReduced hyperglycemia[3]
db/db mice (in vivo)This compoundGlucose tolerance testImproved insulin sensitivity[3]
Preadipocyte cell line (in vitro)This compoundAdipocyte differentiationPromoted[3]
(in vitro)This compoundPPARγ activationActivated[3]

Experimental Protocol: Adipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This compound is added at various concentrations during this induction phase.

  • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, and the cells are cultured for another 48 hours. The medium is then replaced with fresh DMEM with 10% FBS every two days.

  • Analysis: After 8-10 days, adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation. The stained lipid droplets can be quantified by extracting the dye and measuring its absorbance at 510 nm.

Signaling Pathway: PPARγ Activation by this compound

PPARg_Activation DTA Dehydrotrametenolic acid PPARg PPARγ DTA->PPARg Binds and Activates Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Adipogenesis Adipogenesis Target_Genes->Adipogenesis Insulin_Sens Insulin Sensitization Target_Genes->Insulin_Sens Glucose_Uptake Glucose Uptake Adipogenesis->Glucose_Uptake Insulin_Sens->Glucose_Uptake

PPARγ activation pathway by DTA.

Anti-Cancer and Anti-Viral Activities

While research on the anti-cancer and anti-viral properties of this compound is less extensive, preliminary studies and data from related compounds suggest potential in these areas.

Anti-Cancer Activity

A study on a series of Dehydroabietic acid-chalcone hybrids, structurally related to DTA, demonstrated significant anti-proliferative activity against several breast cancer cell lines.

Table 4: Quantitative Data on Anti-Cancer Activity of a DTA-related Compound

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)DHA-chalcone hybrid 387.06[4]
MDA-MB-231 (Breast Cancer)DHA-chalcone hybrid 38>73[4]
Hs578T (Breast Cancer)DHA-chalcone hybrid 38>73[4]
Anti-Viral Activity

Direct evidence for the anti-viral activity of this compound is limited. However, other lanostane (B1242432) triterpenes, the class of compounds to which DTA belongs, have shown activity against various viruses. For instance, Ganodermadiol, lucidadiol, and applanoxidic acid G, isolated from Ganoderma pfeifferi, have demonstrated activity against influenza virus type A and herpes simplex virus type 1. Further research is warranted to explore the specific anti-viral potential of DTA.

Conclusion

This compound exhibits a range of promising biological activities, with the most robust evidence supporting its roles in anti-inflammation, skin barrier enhancement, and anti-diabetic effects. The cross-validation of its activity in different experimental models, from cell-based assays to animal studies, strengthens its potential as a therapeutic agent. While preliminary data suggests possible anti-cancer and anti-viral properties, further dedicated research is necessary to fully elucidate its efficacy and mechanisms of action in these areas. This guide provides a foundational overview to encourage and direct future investigations into the therapeutic applications of this compound.

References

Dehydrotrametenolic Acid: A Comparative Analysis of its Effects on Normal Versus Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of dehydrotrametenolic acid on normal versus cancerous cell lines, supported by available experimental data. This compound, a lanostane-type triterpene acid isolated from Poria cocos, has demonstrated selective inhibitory effects on cancer cells, particularly those with H-ras transformations.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on a cancerous cell line. A key limitation of the current body of published research is the absence of a specific 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) value for a comparable normal cell line. While studies indicate selectivity, a direct quantitative comparison is not possible at this time.

Cell LineCell TypeParameterValueReference
H-ras transformed rat2Rat Fibroblast (Cancerous)GI5040 µM[1]
Normal rat2Rat Fibroblast (Normal)GI50Not Reported[1]

Note: The study by Lee et al. (2006) demonstrated that this compound selectively inhibits the growth of H-ras transformed rat2 cells over normal rat2 cells, but a specific GI50 value for the normal cells was not provided.[1]

Effects on Cancerous Cell Lines

This compound exhibits significant anti-proliferative and pro-apoptotic effects on H-ras transformed rat2 cells.[1] The primary mechanisms of action are:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing the cells from progressing through mitosis.[1]

  • Apoptosis Induction: this compound triggers programmed cell death (apoptosis) through the activation of the caspase-3 pathway.[1] This is further evidenced by chromosomal DNA fragmentation and the degradation of PARP and Lamin A/C.[1]

  • Signaling Pathway Modulation: The compound has been shown to regulate the expression of H-ras, Akt, and Erk, which are key proteins in the H-ras signaling pathway that promotes cell proliferation and survival.[1]

Effects on Normal Cell Lines

The cytotoxic effects of this compound on normal, non-cancerous cells are reported to be significantly lower than on their cancerous counterparts, indicating a degree of selectivity.[1] However, quantitative data to fully support this is lacking in the reviewed literature.

In a study on the normal human keratinocyte cell line, HaCaT, this compound was shown to upregulate the expression of genes and proteins related to skin barrier function. This suggests that in non-cancerous skin cells, the compound may have a role in promoting differentiation and hydration rather than inducing cell death. The effects in these cells were mediated by the MAPK/AP-1 and IκBα/NF-κB pathways.

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptosis in H-ras Transformed Cells

DTA This compound Hras H-ras DTA->Hras down-regulates Akt Akt DTA->Akt down-regulates Erk Erk DTA->Erk down-regulates Caspase3 Caspase-3 Activation DTA->Caspase3 CellCycle G2/M Arrest DTA->CellCycle Proliferation Cell Proliferation and Survival Hras->Proliferation Akt->Proliferation Erk->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound in H-ras transformed cells.

General Experimental Workflow for Cytotoxicity Assessment

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed Normal and Cancerous Cells culture Incubate (24h) start->culture treat Treat with this compound (various concentrations) culture->treat incubate_treat Incubate (24-72h) treat->incubate_treat viability Cell Viability Assay (e.g., MTT) incubate_treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate_treat->apoptosis western Western Blot (for signaling proteins) incubate_treat->western

Caption: Experimental workflow for comparing the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability.

  • Cell Seeding: Seed both normal and cancerous cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for H-ras, Akt, and Erk

This protocol outlines the general steps for detecting changes in protein expression.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H-ras, Akt, Erk, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

References

A Head-to-Head Comparison of Dehydrotrametenolic Acid with Known Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic effects of Dehydrotrametenolic acid against well-established apoptosis-inducing agents: Cisplatin, Doxorubicin, and Staurosporine. The information is compiled from various preclinical studies to offer a comprehensive overview of their mechanisms and potencies in inducing programmed cell death.

Executive Summary

This compound, a lanostane-type triterpenoid, has been shown to induce apoptosis through a caspase-3-dependent pathway. Its primary mechanism involves cell cycle arrest at the G2/M phase and modulation of the H-ras, Akt, and Erk signaling pathways. In comparison, Cisplatin and Doxorubicin are DNA-damaging agents that primarily trigger the intrinsic apoptotic pathway. Staurosporine, a broad-spectrum protein kinase inhibitor, is known to induce apoptosis through both caspase-dependent and -independent pathways.

While a direct head-to-head comparison in the same cell line is not available in the current literature, this guide synthesizes existing data to provide a comparative perspective on the pro-apoptotic potential of these compounds. It is important to note that the cytotoxic potency of a compound, often represented by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), is highly dependent on the cell line and experimental conditions.

Data Presentation: Comparative Efficacy of Apoptosis Inducers

The following table summarizes the available data on the cytotoxic and pro-apoptotic effects of this compound and the selected known apoptosis inducers. The reported GI50/IC50 values are presented alongside the respective cancer cell lines to provide context for their potency.

CompoundCell LineGI50/IC50 (µM)Key Apoptotic Events
This compound H-ras transformed rat2 cells40[1]Caspase-3 activation, G2/M phase cell cycle arrest[1]
Cisplatin Human Melanoma CellsVariesCaspase-3/7 activation, DNA damage-induced intrinsic pathway
Human Ovarian Cancer CellsVariespAkt and p62 expression correlation with IC50
Prostate Cancer Cells (DU145)>200 (48h)Increased activated caspase-3, decreased Bcl-2/Bax ratio
Doxorubicin Breast Cancer Cells (MCF-7)4 (48h)Downregulation of Bcl-xL
Breast Cancer Cells (MDA-MB-231)1 (48h)Upregulation of Bax
iPS-derived Cardiomyocytes3.5 (48h)Cleavage of caspase-3 and PARP, DNA fragmentation
Staurosporine Human Neuroblastoma Cell Lines0.1 (EC50)Chromatin condensation, DNA laddering
Human Corneal Endothelial Cells0.2Caspase-3 activation, PARP cleavage
Rat Neonatal Cardiac Myocytes0.25-15- to 8-fold increase in caspase activity

Signaling Pathway Diagrams

The following diagrams illustrate the known apoptotic signaling pathways for this compound and the compared inducers.

Dehydrotrametenolic_Acid_Pathway This compound This compound H-ras, Akt, Erk Inhibition H-ras, Akt, Erk Inhibition This compound->H-ras, Akt, Erk Inhibition G2/M Arrest G2/M Arrest H-ras, Akt, Erk Inhibition->G2/M Arrest Caspase-3 Activation Caspase-3 Activation G2/M Arrest->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathway of this compound.

Known_Inducers_Pathways cluster_cisplatin_doxorubicin Cisplatin / Doxorubicin cluster_staurosporine Staurosporine DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Regulation->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation_CD Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation_CD Apoptosis_CD Apoptosis Caspase-3 Activation_CD->Apoptosis_CD Protein Kinase Inhibition Protein Kinase Inhibition Caspase-Dependent Pathway Caspase-Dependent Pathway Protein Kinase Inhibition->Caspase-Dependent Pathway Caspase-Independent Pathway Caspase-Independent Pathway Protein Kinase Inhibition->Caspase-Independent Pathway Apoptosis_S Apoptosis Caspase-Dependent Pathway->Apoptosis_S Caspase-Independent Pathway->Apoptosis_S

Caption: Apoptotic pathways of known inducers.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing apoptosis induction by a test compound.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assays Apoptosis Assays Compound Treatment->Apoptosis Assays Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Caspase Activity Caspase Activity Apoptosis Assays->Caspase Activity Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis DNA Fragmentation DNA Fragmentation Apoptosis Assays->DNA Fragmentation Caspase Activity->Data Analysis Cell Cycle Analysis->Data Analysis DNA Fragmentation->Data Analysis

Caption: General workflow for apoptosis assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Caspase-3 Activity Assay

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. It utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.

Protocol:

  • Culture and treat cells with the test compound as described for the cell viability assay.

  • Lyse the cells using a lysis buffer to release the cellular contents, including caspases.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.

  • Measure the absorbance of the released pNA at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Harvest and wash the cells after treatment with the test compound.

  • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

  • Stain the cells with a solution containing propidium iodide.

  • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.

DNA Fragmentation (Ladder) Assay

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When this fragmented DNA is separated by agarose (B213101) gel electrophoresis, it appears as a characteristic "ladder" pattern.

Protocol:

  • Lyse the treated cells and isolate the genomic DNA.

  • Quantify the DNA concentration.

  • Load equal amounts of DNA from each sample onto an agarose gel.

  • Perform electrophoresis to separate the DNA fragments by size.

  • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light. The presence of a DNA ladder is indicative of apoptosis.

References

Dehydrotrametenolic Acid Augments Cisplatin Efficacy in Pancreatic Cancer Through Synergistic Induction of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic interplay between Dehydrotrametenolic acid and cisplatin (B142131) reveals a promising therapeutic strategy for pancreatic ductal adenocarcinoma. Experimental evidence demonstrates that this combination significantly enhances cytotoxicity and induces a specific form of iron-dependent cell death known as ferroptosis.

This compound (DHA), a lanostane-type triterpene acid, in combination with the conventional chemotherapeutic agent cisplatin, exhibits potent synergistic anti-cancer effects against pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] This synergistic action allows for a significant reduction in the effective concentration of cisplatin, potentially mitigating its severe side effects. The primary mechanism underlying this enhanced efficacy is the induction of ferroptosis, an iron-dependent form of programmed cell death, characterized by the accumulation of lipid peroxides.[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of this compound and cisplatin was quantitatively assessed in pancreatic cancer cell lines, PANC-1 and SW1990. The Combination Index (CI), a measure of drug interaction, was calculated to determine the nature of the interaction. CI values less than 1 are indicative of a synergistic effect.

Cell LineDrug CombinationConcentration (µM)Combination Index (CI)Effect
PANC-1DHA + Cisplatin40 + 40< 1Synergistic
SW1990DHA + Cisplatin60 + 60< 1Synergistic

Table 1: Combination Index values for this compound and Cisplatin in Pancreatic Cancer Cell Lines.[1]

The combination treatment was also found to significantly inhibit cell proliferation and induce DNA damage in PDAC cells more effectively than either agent alone.[1]

Mechanism of Action: Induction of Ferroptosis

The synergistic cytotoxicity of the this compound and cisplatin combination is attributed to the induction of ferroptosis.[1] This is supported by the observation that cell death was blocked by a ferroptosis inhibitor, an iron chelator, and a lipid ROS scavenger, but not by inhibitors of apoptosis or necroptosis.[1] The combination treatment was shown to impair mitochondrial homeostasis, leading to destroyed mitochondrial morphology, decreased respiratory capacity, reduced ATP production, and an accumulation of mitochondria-derived reactive oxygen species (ROS).[1]

Mechanistically, the combination of this compound and cisplatin leads to the degradation of Glutathione Peroxidase 4 (GPX4) and an accumulation of free iron.[1] This disruption of iron metabolism and the antioxidant system results in a catastrophic accumulation of lipid peroxidation, culminating in ferroptotic cell death.[1]

G Signaling Pathway of Synergistic Ferroptosis Induction cluster_0 Therapeutic Agents cluster_1 Cellular Effects cluster_2 Cellular Outcome DHA This compound GPX4 GPX4 Degradation DHA->GPX4 Iron Free Iron Accumulation DHA->Iron Mitochondria Mitochondrial Dysfunction DHA->Mitochondria synergistic effect Cisplatin Cisplatin Cisplatin->GPX4 Cisplatin->Iron Cisplatin->Mitochondria synergistic effect ROS Lipid ROS Accumulation GPX4->ROS inhibition Iron->ROS Fenton Reaction Mitochondria->ROS Ferroptosis Ferroptosis ROS->Ferroptosis G Experimental Workflow for Cell Viability Assay start Start seed Seed pancreatic cancer cells in 96-well plates start->seed treat Treat cells with DHA, Cisplatin, or combination seed->treat add_cck8 Add CCK-8 solution treat->add_cck8 incubate Incubate for 2 hours at 37°C add_cck8->incubate measure Measure absorbance at 450 nm incubate->measure analyze Analyze data and calculate Combination Index measure->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Dehydrotrametenolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of dehydrotrametenolic acid, tailored for researchers, scientists, and drug development professionals.

This compound, a triterpenoid (B12794562) compound of interest in pharmacological research, requires careful handling and disposal. While not specifically listed as an acutely hazardous waste by the Environmental Protection Agency (EPA), it must be managed as a chemical waste in accordance with federal, state, and local regulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area, prevent the substance from entering drains or waterways, and clean up using an inert absorbent material.[1] All materials used for spill cleanup must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Determination A laboratory chemical is considered waste when it is no longer intended for use.[2] All unwanted this compound, including residues, contaminated materials, and expired stock, must be disposed of following these procedures.

Step 2: Containerization

  • Select a Compatible Container: Use a container that is chemically resistant to this compound and is in good condition, with no leaks or cracks.[3][4] Plastic containers are often preferred for chemical waste.

  • Proper Sealing: The container must have a secure, screw-top cap to prevent leakage. Keep the container closed at all times, except when adding waste.[3][4]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion of contents.[3]

Step 3: Labeling Properly label the waste container immediately. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date on which the first waste was added to the container

  • The specific hazards associated with the chemical (if known)

  • The name and contact information of the generating laboratory or researcher

Step 4: Segregation and Storage

  • Incompatible Wastes: Store this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not widely documented, a general best practice is to segregate acids from bases, and oxidizing agents from reducing agents.[2][3]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[3][5] The SAA should be inspected weekly for any signs of leakage.[3]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][4]

Step 5: Arrange for Disposal

  • Contact Environmental Health & Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[1] Contact your institution's EHS or hazardous waste management department to schedule a pickup.[2][5]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. This may involve submitting an online form or attaching a specific waste tag to the container.[4]

  • Regulatory Compliance: Disposal will be carried out at an approved waste disposal plant in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[1][]

Summary of Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Non-listed Chemical WasteN/A
Container Type Chemically compatible with a secure screw-top cap[3][4]
Container Filling Limit Leave at least 1-inch of headroom[3]
Storage Location Designated Satellite Accumulation Area (SAA)[3][5]
Maximum Storage Time in SAA Varies by institution; up to 9-12 months if partially filled[4][5]
Disposal Method Collection by institutional EHS for an approved waste disposal plant[1]
Prohibited Disposal Do not dispose of in drains, waterways, soil, or regular trash[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Identify this compound as Waste B Select & Prepare a Compatible Waste Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Place Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Segregation from Incompatibles E->F G Conduct Weekly Inspection of SAA E->G H Container Full or Storage Time Limit Reached? E->H H->E No I Request Waste Pickup from EHS/Waste Management H->I Yes J Transfer to Approved Waste Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dehydrotrametenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Dehydrotrametenolic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for this compound, including operational and disposal plans.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health effects. According to safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1].

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategorySpecification
Hand Protection Wear protective gloves. For handling hazardous drugs, it is best practice to use chemotherapy-rated gloves and consider double-gloving[2][3][4].
Eye/Face Protection Use eye and face protection, such as safety goggles and a face shield, especially when there is a risk of splashing[1][3][4][5][6].
Skin and Body Wear suitable protective clothing[1]. A disposable gown that is resistant to permeability is recommended and should be changed regularly or if contaminated[2][3].
Respiratory Use only in a well-ventilated area[1]. If adequate ventilation is not available or if generating aerosols, an N95 or higher-level respirator should be worn[2][5].
Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

ProcedureGuideline
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing fumes and minimize dust generation[1].
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition[1]. Store locked up[1].
Engineering Controls Facilities should be equipped with an eyewash fountain and use adequate general and local exhaust ventilation to keep airborne concentrations low[1].

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area Prepare Work Area (Ventilated Hood, Clean Surface) prep_ppe->prep_area handling_weigh Weigh/Measure Compound prep_area->handling_weigh handling_exp Perform Experimental Procedure handling_weigh->handling_exp cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disposal_ppe Dispose of Contaminated PPE cleanup_waste->disposal_ppe disposal_chem Dispose of Chemical Waste cleanup_waste->disposal_chem

Safe Handling Workflow Diagram

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure to others.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Contaminated PPE All used gloves, gowns, and other disposable materials should be considered contaminated waste and disposed of according to the facility's hazardous waste procedures[7].
Chemical Waste Dispose of contents and container to an approved waste disposal plant. Consult local, state, and federal regulations for proper disposal[1][7].
Spill Cleanup Materials Any materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly[7].

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with inert material and place it into a suitable disposal container[1]. Ensure the area is well-ventilated.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.